Methyl 4-hydroxyphenylacetate
Description
Propriétés
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-15-6 | |
| Record name | Methyl (4-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458), also known as methyl (p-hydroxyphenyl)acetate, is an aromatic ester that has garnered interest in various scientific fields. It is a naturally occurring compound, having been isolated from microorganisms such as Penicillium chrysogenum, and serves as a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Notably, it is a key precursor in the synthesis of atenolol, a widely used beta-blocker, and other biologically active molecules.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and analytical methodologies related to methyl 4-hydroxyphenylacetate.
Core Physicochemical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[2] Its core physicochemical properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 14199-15-6 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to pale yellow crystals or crystalline powder | [2][6] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 162-163 °C at 5 mmHg | [3] |
| Solubility | Soluble in ether, alcohol, and chloroform. | |
| InChI Key | XGDZEDRBLVIUMX-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)CC1=CC=C(C=C1)O | [5] |
Spectral Data Summary
Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of key spectral data is provided below.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectral data is available and can be used for structural elucidation. |
| ¹³C NMR | Spectral information is available for structural confirmation. |
| FTIR | The spectrum shows characteristic peaks for the hydroxyl and ester functional groups. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[1][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research and development.
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), using a strong acid catalyst.
Materials:
-
4-hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be subjected to a work-up procedure, typically involving neutralization and extraction, followed by purification.
Purification Methodologies
Purification of the crude product is critical to obtain this compound of high purity. The two primary methods are recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[2][8]
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for moderately polar compounds like this compound include ethyl acetate (B1210297)/hexanes or toluene/heptane.[9]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which may be followed by cooling in an ice bath to promote crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.
For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is a highly effective method.[10]
Protocol adaptable from a similar compound: [10]
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of hexane (B92381) and ethyl acetate is a common starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column to create a uniform stationary phase bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their differential adsorption to the silica gel.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]
Analytical Methods
Accurate and reliable analytical methods are paramount for the quality control and characterization of this compound.
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound.
General Method Parameters (adaptable for this compound): [11][12]
-
Column: A C18 stationary phase is commonly used for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape) is typically employed.[11]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: Can be performed using an external or internal standard method.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar phenolic hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.[13]
Derivatization (Silylation - a common method): [13]
-
Evaporate the solvent from the sample to dryness.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).
-
Heat the mixture to ensure complete derivatization.
-
The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and can be readily analyzed by GC-MS.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium is typically used.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: An optimized temperature ramp is used to separate the analyte from any impurities.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Biological Activity and Signaling Pathways
While this compound is a known natural product and synthetic intermediate, there is currently a lack of published scientific literature detailing its specific interactions with and modulation of cellular signaling pathways. Its biological activity has been noted in specific contexts, such as the inhibition of the tobacco mosaic virus.[3]
The parent compound, 4-hydroxyphenylacetic acid, a microbial metabolite of aromatic amino acids, has been studied for its biological effects. For instance, it has been shown to be involved in the ortho-hydroxylation of resveratrol (B1683913) to produce piceatannol, a reaction catalyzed by 4-hydroxyphenylacetate-3-hydroxylase.[14] However, direct evidence of the signaling pathways modulated by this compound itself is not available in the current body of scientific literature. Therefore, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate the specific molecular targets and cellular mechanisms of action for this compound.
Visualizations
Experimental Workflow: Synthesis to Pure Compound
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. alkalisci.com [alkalisci.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | SIELC Technologies [sielc.com]
- 12. Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Methyl 4-hydroxyphenylacetate chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-hydroxyphenylacetate (B1229458), a key aromatic ester. It details the compound's chemical identity, physicochemical properties, a verified experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Chemical Identity
Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. It is classified as a member of the phenol (B47542) family and is a naturally occurring compound that has been isolated from fungi such as Penicillium chrysogenum.[1]
-
Chemical Name: Methyl 2-(4-hydroxyphenyl)acetate[2]
-
Synonyms: Methyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid methyl ester[5]
The fundamental structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position and an acetic acid methyl ester group at the first position.
Chemical Structure:
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2][4][6] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Melting Point | 55-58 °C | [1][3] |
| Boiling Point | 162-163 °C (at 5 mmHg) | [7] |
| 279.2 ± 20.0 °C (at 760 mmHg) | [3] | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 126.8 ± 16.0 °C | [3] |
| Appearance | White to pale yellow crystals | [1] |
| SMILES | COC(=O)CC1=CC=C(O)C=C1 | [2][3] |
| InChI Key | XGDZEDRBLVIUMX-UHFFFAOYSA-N | [2][3] |
Experimental Protocol: Synthesis via Fischer Esterification
The following protocol details a common and effective method for the synthesis of this compound through the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.[4] This reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent, with concentrated sulfuric acid acting as a catalyst to drive the formation of the ester.[2]
Materials and Reagents:
-
4-hydroxyphenylacetic acid (15 g, 0.1 mole)
-
Methanol (500 mL)
-
Concentrated Sulfuric Acid (2 mL)
-
3A Molecular Sieves
-
Toluene (B28343) (100 mL)
-
Water (3 x 100 mL for extraction)
-
Magnesium Sulfate (B86663) (for drying)
-
Activated Charcoal
Procedure:
-
Reaction Setup: A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol is prepared. To this solution, 2 mL of concentrated sulfuric acid is carefully added.[2]
-
Dehydration: The solution is placed in a Soxhlet extractor that has been charged with 3A molecular sieves. This setup is crucial for removing the water generated during the esterification, which shifts the reaction equilibrium towards the product.[2]
-
Reflux: The reaction mixture is heated to reflux and maintained for 72 hours. The molecular sieves should be exchanged with a fresh batch at 24-hour intervals to ensure continuous water removal.[2]
-
Solvent Removal: After the reflux period, the reaction medium is concentrated by evaporating the methanol, resulting in an oil.[2]
-
Workup and Extraction: The residual oil is dissolved in 100 mL of toluene. This organic solution is then transferred to a separatory funnel and extracted three times with 100 mL portions of water to remove any remaining acid and water-soluble impurities.[2]
-
Drying and Purification: The toluene phase is collected and dried over anhydrous magnesium sulfate. It is then treated with activated charcoal to remove colored impurities.[2]
-
Isolation of Product: The magnesium sulfate and charcoal are removed by filtration. The toluene is then evaporated from the filtrate to yield the final product, this compound, as a yellow oil. The reported yield for this protocol is approximately 80% (13 g).[2]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 14199-15-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 14199-15-6 [amp.chemicalbook.com]
- 6. fj.bloomtechz.com [fj.bloomtechz.com]
- 7. 4-羟基苯乙酸甲酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
The Occurrence and Biological Significance of Methyl 4-hydroxyphenylacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring phenolic compound that has been identified in a variety of microbial sources, particularly within the fungal kingdom. This technical guide provides a comprehensive overview of the known natural sources of Methyl 4-hydroxyphenylacetate, its biological activities, and the methodologies for its extraction and identification. Furthermore, this document elucidates the potential signaling pathways associated with its phytotoxic and the parent compound's antithrombotic effects, offering valuable insights for researchers in natural product chemistry, drug discovery, and agricultural science. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the underlying mechanisms.
Natural Sources of this compound
This compound has been predominantly isolated from various fungal species. While its presence is documented, quantitative data on its concentration in these natural sources is not extensively reported in the available literature. The primary documented microbial sources are detailed in Table 1. The parent compound, 4-hydroxyphenylacetic acid, is found in a broader range of sources, including certain foods and as a product of gut microbiota metabolism.
| Natural Source | Organism Type | Reference |
| Penicillium chrysogenum | Fungus | [1] |
| Guanomyces polythrix | Fungus | [1] |
| Penicillium herquei | Fungus | [1] |
| Eupenicillium sp. HJ002 | Mangrove-derived fungus | [2] |
| Parent Compound: 4-hydroxyphenylacetic acid | ||
| Emericellopsis maritima Y39–2 | Marine-derived fungus | |
| Olives, Cocoa beans, Oats, Mushrooms | Plants/Food | |
| Gut Microbiota | Bacteria |
Table 1: Documented Natural Sources of this compound and its Parent Compound. The table lists the primary microbial sources from which this compound has been isolated.
Biosynthesis of this compound
The biosynthesis of this compound in fungi is believed to follow the phenylpropanoid pathway, which is well-established in plants and has been identified in some fungi[3][4]. This pathway starts with the amino acid L-phenylalanine. A proposed biosynthetic route is illustrated in the diagram below.
Figure 1: Proposed Biosynthetic Pathway. This diagram illustrates a potential pathway for the biosynthesis of this compound in fungi, starting from L-phenylalanine.
Experimental Protocols
While a specific, detailed protocol for the extraction and isolation of this compound is not universally established, a general methodology can be compiled from procedures used for similar fungal metabolites.
Fungal Fermentation and Extraction
-
Fermentation: The source fungus (e.g., Penicillium chrysogenum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (e.g., 25-28°C, 150 rpm) for a period of 7-14 days.
-
Extraction: The fungal broth is separated from the mycelium by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield. The organic phases are combined and concentrated under reduced pressure.
Isolation and Purification
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the components.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Further Purification: Fractions containing this compound are pooled and may require further purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
Identification and Quantification
-
Spectroscopic Analysis: The purified compound is identified using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure[5].
-
-
Quantification: Quantification can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with a calibrated standard curve.
Figure 2: Generalized Experimental Workflow. This flowchart outlines the typical steps for the extraction, isolation, and identification of this compound from fungal cultures.
Biological Activities and Signaling Pathways
This compound and its parent compound exhibit interesting biological activities, including phytotoxicity and antithrombotic effects.
Phytotoxicity
Phenylacetic acid and its derivatives are known to have phytotoxic effects on various plants[6][7]. The proposed mechanism involves the disruption of hormonal balance and cellular processes.
Figure 3: Phytotoxicity Signaling. This diagram illustrates the potential signaling cascade initiated by this compound, leading to phytotoxicity in plants.
Antithrombotic Activity of 4-Hydroxyphenylacetic Acid
The parent compound, 4-hydroxyphenylacetic acid, has been shown to possess antithrombotic activity. This effect is potentially mediated through the regulation of autophagy via the PI3K/AKT/mTOR signaling pathway[8].
Figure 4: Antithrombotic Signaling. This diagram depicts the proposed mechanism by which 4-hydroxyphenylacetic acid exerts its antithrombotic effects through the PI3K/AKT/mTOR pathway and subsequent induction of autophagy.
Conclusion
This compound is a fungal metabolite with noteworthy biological activities. While its natural occurrence is confirmed, further research is required to quantify its presence in various sources and to fully elucidate its biosynthetic and signaling pathways. The methodologies outlined in this guide provide a framework for future investigations into this and similar natural products. The potential for this compound and its derivatives in agriculture and medicine warrants continued exploration by the scientific community.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genomics reveals traces of fungal phenylpropanoid-flavonoid metabolic pathway in the f ilamentous fungus Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(14199-15-6) 1H NMR [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenylacetic acid as a phytotoxic compound of corn pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet autophagic machinery involved in thrombosis through a novel linkage of AMPK-MTOR to sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Methyl 4-hydroxyphenylacetate from 4-hydroxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxyphenylacetate (B1229458) from 4-hydroxyphenylacetic acid. This document details the core chemical principles, experimental protocols, and analytical characterization of the target compound, with a focus on providing actionable data and methodologies for laboratory and developmental applications.
Introduction
Methyl 4-hydroxyphenylacetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It is formally the methyl ester of 4-hydroxyphenylacetic acid. The primary and most direct route for its synthesis is the esterification of 4-hydroxyphenylacetic acid with methanol. This guide will focus on the prevalent Fischer-Speier esterification method, while also exploring alternative approaches that may offer advantages in specific contexts, particularly concerning the chemoselectivity of the phenolic hydroxyl group.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | 4-Hydroxyphenylacetic acid | This compound |
| CAS Number | 156-38-7 | 14199-15-6 |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight | 152.15 g/mol | 166.17 g/mol |
| Appearance | White to off-white crystalline powder | White to pale yellow crystals[1] |
| Melting Point | 148-151 °C | 55-58 °C[1][2][3] |
| Boiling Point | Decomposes | 162-163 °C at 5 mmHg[1][3] |
| Solubility | Soluble in water, ethanol, and ether | Soluble in chloroform (B151607) and methanol[1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of alcohol.
Fischer-Speier Esterification: Reaction and Mechanism
The overall reaction is an equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.
Reaction Scheme:
The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
References
A Comprehensive Technical Guide to the Solubility of Methyl 4-Hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of methyl 4-hydroxyphenylacetate (B1229458) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.
Core Solubility Data
Methyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in its own right, exhibits a range of solubilities depending on the solvent's polarity and the temperature. While comprehensive experimental data for this specific compound is not extensively published, this guide consolidates available information and provides estimations based on structurally similar compounds.
Quantitative Solubility Data Summary
The following table summarizes the known and estimated solubility of this compound in a selection of common solvents at ambient temperature. It is important to note that some values are derived from data on analogous compounds such as methylparaben, ethylparaben, and 4-hydroxyphenylacetic acid, and should be considered as informed estimates.
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) | Data Source |
| Polar Protic Solvents | |||||
| Water | H₂O | 10.2 | ~0.25 | 25 | Estimated[1][2] |
| Methanol | CH₃OH | 5.1 | High (> 50) | 25 | Qualitative[3][4], Estimated[5][6] |
| Ethanol | C₂H₅OH | 4.3 | High (> 50) | 25 | Qualitative, Estimated[5][6] |
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 10.0 | Room Temp | Experimental[7] |
| Acetone | C₃H₆O | 5.1 | High (> 60) | 25 | Estimated[5][6] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate (~10-15) | 25 | Estimated[8] |
| Nonpolar Solvents | |||||
| Chloroform | CHCl₃ | 4.1 | Soluble | Room Temp | Qualitative[3][4] |
| Dichloromethane | CH₂Cl₂ | 3.1 | Moderate | 25 | Estimated[9] |
| Toluene | C₇H₈ | 2.4 | Low (~0.1-0.5) | 25 | Estimated[8] |
| Hexane | C₆H₁₄ | 0.1 | Very Low (<0.1) | 25 | Estimated |
| Carbon Tetrachloride | CCl₄ | 1.6 | Very Low (~0.1) | 25 | Estimated[5][6] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | 2.8 | High (~20-25) | 25 | Qualitative, Estimated[5] |
Note: "High" indicates significant solubility, likely exceeding 50 g/100 mL, based on data for similar compounds. "Moderate" and "Low" are relative terms based on the same comparative data. It is strongly recommended to experimentally verify these values for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, from designing crystallization processes to formulating pharmaceutical products. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3][10][11][12][13]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each flask.
-
Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Using HPLC: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject the diluted sample and determine the concentration based on a pre-established calibration curve of this compound.[14][15][16]
-
Using UV-Vis Spectroscopy: If this compound has a distinct chromophore, dilute the filtered sample with the solvent to an absorbance value within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a calibration curve.
-
-
Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or g/100 mL.
Gravimetric Method
This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.[17]
Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Equilibration: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).
-
Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed evaporating dish.
-
Evaporation: Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a rotary evaporator may be used.
-
Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.
-
Weighing: Allow the dish to cool in a desiccator and then weigh it accurately.
-
Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed as grams of solute per 100 g or 100 mL of solvent.
Visualizing the Solvent Selection Workflow
The choice of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics.
Caption: A workflow for solvent selection based on solubility requirements.
References
- 1. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. sciforum.net [sciforum.net]
- 5. The Cosmetic Chemist [thecosmeticchemist.com]
- 6. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl 4-hydroxyphenylacetate: A Technical Guide
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring compound found in various organisms, including Penicillium chrysogenum.[1] As a methyl ester and a member of the phenol (B47542) class of compounds, its structural elucidation and characterization are crucial for its application in research and development, particularly in the fields of natural products chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxyphenylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these techniques are also presented to aid researchers in reproducing and interpreting the spectroscopic results.
Chemical Structure
-
IUPAC Name: methyl 2-(4-hydroxyphenyl)acetate[1]
-
Molecular Formula: C9H10O3[1]
-
Molecular Weight: 166.17 g/mol [1]
-
CAS Number: 14199-15-6[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.10 | d | 2H | Ar-H |
| 6.75 | d | 2H | Ar-H |
| 3.65 | s | 3H | -OCH₃ |
| 3.50 | s | 2H | -CH₂- |
| 5.0-6.0 | br s | 1H | -OH |
Note: The ¹H NMR data presented is a representative spectrum and chemical shifts may vary slightly depending on the solvent and instrument used.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O (ester) |
| 156.0 | Ar-C-OH |
| 130.5 | Ar-CH |
| 126.0 | Ar-C |
| 115.5 | Ar-CH |
| 52.0 | -OCH₃ |
| 40.0 | -CH₂- |
Note: The ¹³C NMR data is compiled from various sources and represents typical values.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenol) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1600, 1500 | Medium | C=C stretch (aromatic) |
| 1250-1200 | Strong | C-O stretch (ester) |
| 1175 | Medium | C-O stretch (phenol) |
Note: The IR data highlights the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 166 | 30 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - COOCH₃]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Note: The mass spectrometry data shows the molecular ion peak and key fragmentation patterns.[1][3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is commonly used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[7]
-
Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene (B1212753) chloride) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.[8]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[10][11]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further dilution may be necessary depending on the ionization technique.[12]
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[13][14]
-
Data Acquisition: Introduce the sample into the ion source. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[15][16] The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[13]
Visualizations
Caption: Workflow of Spectroscopic Analysis.
The diagram above illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound. Starting from the prepared sample, different spectroscopic techniques are applied, each yielding specific types of data. The collective interpretation of this data leads to the elucidation of the compound's molecular structure, functional groups, and molecular weight.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(14199-15-6) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(14199-15-6) MS spectrum [chemicalbook.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. This compound(14199-15-6) 1H NMR [m.chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Experimental Design [web.mit.edu]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Potential Therapeutic Applications of Methyl 4-hydroxyphenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyphenylacetate (B1229458) (MHPA) is a naturally occurring phenolic compound and a methyl ester derivative of 4-hydroxyphenylacetic acid (4-HPA). While its parent compound, 4-HPA, has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, the therapeutic potential of MHPA remains a burgeoning field of investigation. This technical guide provides a comprehensive overview of the current understanding of MHPA, focusing on its potential therapeutic applications, relevant experimental methodologies for its evaluation, and insights into the synthesis of its derivatives. Although direct evidence for many of MHPA's therapeutic effects is still emerging, this document aims to equip researchers with the foundational knowledge and technical protocols necessary to explore its promise in drug discovery and development.
Introduction
Methyl 4-hydroxyphenylacetate is a phenolic compound that has been isolated from various natural sources, including fungi such as Penicillium chrysogenum.[1] Structurally, it is the methyl ester formed from the condensation of the carboxylic acid group of 4-hydroxyphenylacetic acid with methanol (B129727).[2] While research has been more extensive on its parent compound, 4-HPA, the esterification to MHPA presents an interesting modification that could alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and opening new avenues for drug development.
One of the earliest noted biological activities of MHPA is its potent inhibitory effect against the tobacco mosaic virus (TMV).[3][4] This antiviral property, although in a plant model, suggests a potential for broader antiviral research. Furthermore, MHPA serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[3]
Potential Therapeutic Applications
While direct and extensive preclinical or clinical data on the therapeutic applications of MHPA are limited, the known bioactivities of its parent compound and other phenolic esters provide a strong rationale for investigating the following areas:
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of MHPA is an area of significant interest. Studies on lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid have provided a framework for evaluating the antioxidant capacity of such derivatives.[5] It is hypothesized that MHPA, by retaining the phenolic hydroxyl group, can exert antioxidant effects.
Anti-Inflammatory Effects
The parent compound, 4-HPA, has been shown to possess anti-inflammatory properties. Given that inflammation is a key component of numerous chronic diseases, the potential of MHPA as an anti-inflammatory agent warrants investigation. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess the anti-inflammatory activity of novel compounds by measuring the inhibition of pro-inflammatory mediators.[6]
Neuroprotective Properties
Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic acids and their metabolites have been shown to accumulate in the brain and exert neuroprotective effects.[7] The potential for MHPA to cross the blood-brain barrier and modulate neuroinflammatory pathways is a promising area for future research.
Anticancer Activity
The cytotoxicity of various synthetic derivatives against cancer cell lines is an active area of research.[8] While direct studies on MHPA are scarce, its chemical scaffold could serve as a basis for the development of novel anticancer agents. Standard in vitro assays using various cancer cell lines can be employed to screen for its antiproliferative activity.
Antimicrobial Activity
Natural products are a rich source of antimicrobial compounds.[9] Although the antibacterial and antifungal properties of MHPA have not been extensively studied, related phenolic compounds have shown activity against a range of pathogens.[10][11]
Experimental Protocols
To facilitate further research into the therapeutic potential of MHPA, this section provides detailed methodologies for key experiments.
Synthesis of this compound Derivatives
The synthesis of derivatives is a crucial step in exploring structure-activity relationships. A general protocol for the synthesis of lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid, which can be adapted for MHPA, is the Fischer esterification.[5]
Protocol: Fischer Esterification for Synthesis of Hydroxyalkyl Esters [5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of the desired α,ω-diol, which also serves as the solvent.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as sulfuric acid.
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Antioxidant Activity Assays
Standard in vitro assays are used to determine the antioxidant capacity of compounds. The DPPH and ABTS assays are commonly employed for this purpose.[12]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [12]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound (MHPA) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the DPPH solution to each well containing the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [12]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add the ABTS•+ solution to the test compound or a standard (e.g., Trolox) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways
While specific signaling pathways modulated by MHPA are yet to be elucidated, the mechanisms of its parent compound, 4-HPA, offer valuable insights. 4-HPA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[13]
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.
Quantitative Data
Direct quantitative data for the therapeutic activities of this compound is limited in the current literature. However, data from studies on its derivatives and related compounds can provide a valuable point of reference for future investigations.
Table 1: Antioxidant Activity of Hydroxyphenylacetic Acid Derivatives [5]
| Compound | Assay | IC50 (µM) |
| 4-Hydroxyphenylacetic acid | ABTS | > 250 |
| 3,4-Dihydroxyphenylacetic acid | ABTS | 10.5 ± 0.3 |
| Hydroxyethyl 4-hydroxyphenylacetate | ABTS | > 250 |
| Hydroxypropyl 4-hydroxyphenylacetate | ABTS | > 250 |
| Hydroxybutyl 4-hydroxyphenylacetate | ABTS | > 250 |
Note: The data presented is for illustrative purposes and highlights the antioxidant potential within this class of compounds. Further studies are required to determine the specific activity of MHPA.
Conclusion and Future Directions
This compound represents a promising yet underexplored natural product with potential therapeutic applications. Its structural similarity to the bioactive 4-hydroxyphenylacetic acid, combined with its known antiviral activity against TMV, provides a strong impetus for further research. This technical guide has outlined the key areas for investigation, including its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties.
Future research should focus on:
-
Systematic in vitro screening: To comprehensively evaluate the biological activities of MHPA using a battery of standardized assays.
-
Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by MHPA.
-
Synthesis and evaluation of novel derivatives: To explore structure-activity relationships and optimize therapeutic potential.
-
In vivo studies: To assess the efficacy, pharmacokinetics, and safety of MHPA and its promising derivatives in relevant animal models.
By providing detailed experimental protocols and highlighting key areas of interest, this guide aims to stimulate and support the scientific community in unlocking the full therapeutic potential of this compound.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 3. This compound | 14199-15-6 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 11. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
Methyl 4-Hydroxyphenylacetate: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Metabolite in Biological Systems
Abstract
Methyl 4-hydroxyphenylacetate (B1229458) is a methyl ester of 4-hydroxyphenylacetic acid, a phenolic compound of significant interest due to its widespread presence as a metabolite in various organisms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of methyl 4-hydroxyphenylacetate, focusing on its biosynthesis, metabolic pathways, physiological roles, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource to support further investigation into the biological significance of this compound.
Introduction
This compound (M-4-HPA) is a naturally occurring compound that has been isolated from various biological sources, including the fungus Penicillium chrysogenum[1]. It is the methyl ester of 4-hydroxyphenylacetic acid (4-HPAA), a well-documented microbial metabolite of dietary polyphenols and aromatic amino acids[2][3]. The esterification of 4-HPAA to M-4-HPA can alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and biological activity. Understanding the metabolic fate and physiological effects of M-4-HPA is crucial for elucidating its role in various biological processes.
Biosynthesis and Metabolism
The biosynthesis of this compound is intrinsically linked to the metabolic pathways of its precursor, 4-hydroxyphenylacetic acid.
Biosynthesis of 4-Hydroxyphenylacetic Acid
In microorganisms, 4-HPAA is a key intermediate in the catabolism of aromatic compounds. For instance, in Escherichia coli, the biosynthesis of 4-HPAA can be engineered starting from tyrosine[4]. The pathway involves the conversion of chorismate to prephenate, then to 4-hydroxyphenylpyruvate, and finally to 4-HPAA. In the human gut, resident microbiota metabolize polyphenols from dietary sources into various phenolic acids, including 4-HPAA[3].
Esterification to this compound
The direct enzymatic esterification of 4-HPAA to M-4-HPA in organisms is not yet fully characterized. However, the presence of M-4-HPA in organisms like Penicillium chrysogenum suggests the existence of specific methyltransferases capable of catalyzing this reaction[1].
Degradation
The degradation of 4-hydroxyphenylacetate has been studied in several bacteria. In Pseudomonas putida, the catabolic pathway involves the hydroxylation of 4-HPAA to 3,4-dihydroxyphenylacetate (homoprotocatechuate), followed by ring cleavage. The initial step is catalyzed by the enzyme 4-hydroxyphenylacetate 3-hydroxylase[5]. While the direct degradation pathway for M-4-HPA has not been extensively studied, it is plausible that it is first hydrolyzed to 4-HPAA by esterases before entering the established catabolic pathways.
Quantitative Data
Quantitative data on the concentration of this compound in various biological systems is limited. However, data on its precursor, 4-hydroxyphenylacetic acid, can provide valuable insights into the potential levels of the methyl ester.
| Analyte | Organism/Matrix | Concentration/Yield | Reference(s) |
| 4-Hydroxyphenylacetic acid | Human Urine | Median: 157 µmol/24 h | [2] |
| Fungal Extract Yield | Endophytic Fungi | 0.3% to 1.79% of dry weight (for various extracts) | [6] |
Signaling Pathways
While specific signaling pathways directly activated by this compound are still under investigation, recent studies have shed light on the signaling roles of its parent compound, 4-hydroxyphenylacetic acid.
Gut Microbiota and Metabolic Regulation
4-Hydroxyphenylacetic acid, derived from the gut microbial metabolism of resveratrol (B1683913), has been shown to play a role in preventing obesity. It activates the SIRT1 signaling pathway, which is involved in regulating metabolism and cellular aging. This suggests that microbial metabolites of polyphenols can have systemic effects on host physiology[7][8][9].
Experimental Protocols
Accurate detection and quantification of this compound in biological matrices require robust analytical methods. Below are detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation: Solid-Phase Extraction (SPE) of Fungal Metabolites
This protocol is adapted for the extraction of moderately polar compounds like M-4-HPA from fungal culture broth.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Centrifuge the fungal culture broth to remove mycelia. Acidify the supernatant to pH 3 with formic acid. Load 10 mL of the acidified supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained compounds with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.
GC-MS Analysis with Derivatization
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like M-4-HPA.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: To the dried extract from the SPE procedure, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of M-4-HPA without derivatization.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Dilution: Dilute the reconstituted extract from the SPE procedure with the initial mobile phase composition.
-
Injection: Inject 5 µL of the diluted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ionization Mode: ESI positive or negative, depending on sensitivity.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for M-4-HPA for quantification.
Conclusion
This compound is a metabolite of significant interest, bridging the metabolism of dietary compounds and endogenous signaling pathways. While its direct quantification in various organisms remains an area for further research, the analytical methods and biological insights presented in this guide provide a solid foundation for future investigations. Elucidating the precise roles of M-4-HPA in fungal secondary metabolism, plant-microbe interactions, and human health will undoubtedly open new avenues for applications in biotechnology and medicine.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 4-hydroxyphenylacetate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of Methyl 4-hydroxyphenylacetate (B1229458), an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The primary method detailed is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with methanol (B129727). This application note includes a detailed experimental protocol for a sulfuric acid-catalyzed synthesis, a comparison of various acid catalysts, and procedures for product purification and characterization.
Introduction
Methyl 4-hydroxyphenylacetate is a valuable building block in organic synthesis. It is a methyl ester derived from the formal condensation of the carboxyl group of 4-hydroxyphenylacetic acid with methanol. Its applications include the synthesis of pharmaceuticals such as atenolol (B1665814) and other β-blockers, as well as various natural products and biologically active molecules. The most common and direct method for its preparation is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This document outlines a standard laboratory procedure for this synthesis and explores variations in catalytic systems.
Chemical Reaction Pathway
The synthesis of this compound from 4-hydroxyphenylacetic acid and methanol proceeds via an acid-catalyzed nucleophilic acyl substitution, commonly known as the Fischer esterification.
Caption: General reaction scheme for the Fischer esterification of 4-hydroxyphenylacetic acid.
Comparative Data of Catalytic Systems
The choice of acid catalyst can significantly influence the reaction rate, yield, and conditions required for the synthesis of this compound. Below is a summary of common catalysts and their typical performance.
| Catalyst | Typical Concentration | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 2-5 mol% | 65-70 (Reflux) | 4-8 | 80-95 | The most common and cost-effective catalyst. Can lead to some charring with sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | 5-10 mol% | 65-70 (Reflux) | 4-6 | 85-95 | A solid catalyst, which can be easier to handle. Often gives cleaner reactions than H₂SO₄.[1] |
| Hydrochloric Acid (HCl) | 5-10 mol% | 65-70 (Reflux) | 6-12 | 75-90 | Can be generated in situ from acetyl chloride or used as a solution in methanol. May require longer reaction times.[2] |
| Solid Acid Catalysts (e.g., Amberlyst-15) | 10-20 wt% | 70-80 | 8-24 | 70-85 | Environmentally friendly and easily separable, but may require higher temperatures and longer reaction times. |
Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis
This protocol details the synthesis of this compound on a laboratory scale using sulfuric acid as the catalyst.
Materials and Equipment:
-
4-Hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (e.g., 15.2 g, 0.1 mol).
-
Add an excess of anhydrous methanol (e.g., 100 mL).
-
While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL, approximately 0.018 mol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 4-8 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of the product spot (which will be less polar) indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the oily residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which is often a pale yellow oil or a low-melting solid.
-
For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by determining its melting point (if solid), and by spectroscopic methods such as ¹H NMR and IR spectroscopy to confirm its structure and purity. The expected melting point is in the range of 55-58 °C.[3]
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Methanol is flammable and toxic; handle it in a well-ventilated area.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently.
Conclusion
The Fischer esterification provides a reliable and efficient method for the synthesis of this compound. While sulfuric acid is a common and effective catalyst, other acid catalysts can also be employed, each with its own advantages. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The protocol described herein can be adapted for various scales and is a fundamental procedure for researchers in synthetic and medicinal chemistry.
References
Application Notes and Protocols for the Quantification of Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-hydroxyphenylacetate (B1229458), a compound of interest in various research and development fields. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a reversed-phase HPLC method for the determination of Methyl 4-hydroxyphenylacetate in pharmaceutical formulations. The described method is adapted from a validated protocol for the closely related compound, Methyl 4-hydroxybenzoate, and is suitable for routine quality control analysis.[1][2]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v), with the aqueous phase pH adjusted to 4.8 using 0.1 N HCl.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
1.2. Preparation of Standard Solutions:
-
Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 µg/mL.[2]
1.3. Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Transfer the sample to a 50 mL volumetric flask and add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.4. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for a similar analytical method.
| Parameter | Result |
| Linearity Range | 0.01 - 0.12 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Precision (RSD%) | < 2% (Intra-day and Inter-day)[1] |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is necessary to improve its volatility and thermal stability for GC-MS analysis.[3] This section provides protocols for silylation and acetylation.
Experimental Protocol
2.1. Derivatization Procedures:
2.1.1. Silylation:
-
Evaporate a known amount of the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS system.
2.1.2. Acetylation:
-
Evaporate the sample extract to dryness.
-
Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 500 µL of deionized water to quench the reaction.
-
Extract the derivatized analyte with 500 µL of ethyl acetate.
-
Inject the organic layer into the GC-MS.
2.2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Scan Range: 50-500 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
2.3. Quantitative Data Summary (Representative):
The following table presents expected performance characteristics for the GC-MS analysis of a derivatized phenolic compound.
| Parameter | Silylation | Acetylation |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Precision (RSD%) | < 10% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| LOD | ~0.1 ng/mL | ~0.2 ng/mL |
| LOQ | ~0.5 ng/mL | ~0.8 ng/mL |
Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method is designed for the sensitive quantification of this compound in biological matrices such as human serum or plasma. The protocol is based on a validated method for the parent compound, 4-hydroxyphenylacetic acid, and is suitable for pharmacokinetic and metabolomic studies.[4]
Experimental Protocol
3.1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 165.1 → Product ion (m/z) 106.1 (indicative).
-
Internal Standard: To be determined based on the chosen standard.
-
3.3. Quantitative Data Summary (Representative):
The following table provides expected performance characteristics for the LC-MS/MS analysis.
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | < 15% (20% at LLOQ) |
| Accuracy (Recovery %) | 85 - 115% (80-120% at LLOQ) |
| LOD | ~0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Matrix Effect | To be assessed during validation |
Logical Relationship in LC-MS/MS Method Development
Caption: LC-MS/MS method development logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-hydroxyphenylacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of methyl 4-hydroxyphenylacetate (B1229458) as a versatile starting material in the synthesis of various pharmaceutically active compounds. The protocols outlined below offer step-by-step methodologies for key transformations, accompanied by quantitative data and visual representations of synthetic pathways and biological mechanisms.
Introduction
Methyl 4-hydroxyphenylacetate is a commercially available and cost-effective building block in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group and an ester functionality, allows for a diverse range of chemical modifications. This makes it an ideal starting point for the synthesis of complex molecules, including β-blockers and naturally occurring alkaloids. This document details its application in the synthesis of Atenolol, Metoprolol (B1676517), and Hordenine.
Synthetic Applications and Protocols
Synthesis of (S)-Atenolol
Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension. The synthesis of (S)-Atenolol, the more active enantiomer, can be achieved from this compound through a multi-step process.
Synthetic Workflow for (S)-Atenolol
Caption: Synthetic pathway for (S)-Atenolol from this compound.
Quantitative Data for the Synthesis of (S)-Atenolol
| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield (%) | Reference |
| 1 | Amidation | Aqueous Ammonia (B1221849), Heat | Not Specified | Not Specified | High (assumed) | General Knowledge |
| 2 | O-Alkylation | NaOH, Epichlorohydrin, THF | Not Specified | Not Specified | 52 (for chlorohydrin) | [1][2] |
| 3 | Kinetic Resolution | Lipase B from Candida antarctica (CALB), Vinyl butanoate, Acetonitrile | 24 h | Room Temp. | 32 (for (R)-chlorohydrin) | [1][2] |
| 4 | Amination | Isopropylamine, Water | 48 h | Room Temp. | 60 | [1][2] |
Experimental Protocols
Step 1: Synthesis of 2-(4-Hydroxyphenyl)acetamide
-
To a solution of this compound in methanol, add an excess of concentrated aqueous ammonia.
-
Stir the mixture at room temperature for 24-48 hours or gently heat to reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess ammonia under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 2-(4-hydroxyphenyl)acetamide.
Step 2: Synthesis of (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
-
Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add sodium hydroxide (B78521) and stir to form the phenoxide.
-
Add epichlorohydrin to the reaction mixture. This will result in a mixture of the corresponding epoxide and chlorohydrin.
-
To this mixture, add lithium chloride and acetic acid to convert the epoxide to the desired chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[1][2]
Step 3: Kinetic Resolution to (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
-
Dissolve the racemic chlorohydrin in acetonitrile.
-
Add vinyl butanoate and Lipase B from Candida antarctica (CALB).
-
Stir the mixture at room temperature for 24 hours.
-
Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography to yield enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee).[1][2]
Step 4: Synthesis of (S)-Atenolol
-
To a solution of (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide in water, add an excess of isopropylamine.
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
After completion of the reaction, remove the excess isopropylamine under reduced pressure.
-
The product, (S)-Atenolol, will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Recrystallize from a suitable solvent to obtain pure (S)-Atenolol.[1]
Synthesis of Metoprolol
Metoprolol is another widely used β1-selective adrenergic receptor antagonist. Its synthesis can be initiated from this compound by first reducing the ester to an alcohol, followed by a series of transformations.
Synthetic Workflow for Metoprolol
Caption: Synthetic pathway for Metoprolol from this compound.
Quantitative Data for the Synthesis of Metoprolol
| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield (%) | Reference |
| 1 | Reduction | Lithium aluminum hydride (LiAlH4), THF | Not Specified | Reflux | High (assumed) | [3][4] |
| 2 | O-Methylation | Sodium hydride, Methyl iodide, THF | Not Specified | Room Temp. | High (assumed) | General Knowledge |
| 3 | O-Alkylation | NaOH, Epichlorohydrin, Water | 15-20 h | 0-25 °C | Not specified for this step | [5] |
| 4 | Amination | Isopropylamine (aq) | Not Specified | 30 °C | Not specified for this step | [5] |
| Overall | Overall from 4-(2-methoxyethyl)phenol | 67.15 (as succinate (B1194679) salt) | [5] |
Experimental Protocols
Step 1: Synthesis of 2-(4-Hydroxyphenyl)ethanol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-(4-hydroxyphenyl)ethanol.
Step 2: Synthesis of 4-(2-Methoxyethyl)phenol
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of 2-(4-hydroxyphenyl)ethanol in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide and continue stirring at room temperature until the reaction is complete.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(2-methoxyethyl)phenol.
Step 3: Synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
-
To a solution of 4-(2-methoxyethyl)phenol in aqueous sodium hydroxide, add epichlorohydrin.
-
Stir the reaction mixture at 0-25 °C for 15-20 hours.[5]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the epoxide intermediate.
Step 4: Synthesis of Metoprolol
-
To the crude epoxide, add a large excess of aqueous isopropylamine.
-
Stir the mixture at 30 °C until the reaction is complete.[5]
-
Extract the metoprolol base with an organic solvent.
-
Purify by column chromatography or by forming a salt (e.g., succinate) and recrystallizing.
Synthesis of Hordenine
Hordenine is a naturally occurring alkaloid found in barley that exhibits sympathomimetic properties. Its synthesis from this compound involves reduction of the ester, conversion of the alcohol to a leaving group, and subsequent nucleophilic substitution with dimethylamine.
Synthetic Workflow for Hordenine
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patents.justia.com [patents.justia.com]
Application of Methyl 4-hydroxyphenylacetate in the Development of New Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 4-hydroxyphenylacetate (B1229458), a naturally occurring compound, serves as a versatile starting material and key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its phenylacetate (B1230308) core structure is a valuable scaffold that can be chemically modified to produce compounds with significant biological activity. This document outlines the application of Methyl 4-hydroxyphenylacetate in the development of new drugs, focusing on its role in the synthesis of the well-established beta-blocker, Atenolol, and its potential as a precursor for other bioactive molecules.
The primary application of this compound in pharmaceuticals lies in its conversion to 4-hydroxyphenylacetamide (B194378), a direct precursor to Atenolol.[2] This transformation involves the hydrolysis of the methyl ester to 4-hydroxyphenylacetic acid, followed by amidation. The resulting 4-hydroxyphenylacetamide can then undergo a series of reactions to yield Atenolol.[3][4]
Furthermore, the structural motif of this compound is found in other pharmaceutically relevant molecules. For instance, it is a key intermediate in the synthesis of D-p-hydroxyphenylglycine methyl ester, a crucial component in the enzymatic synthesis of the broad-spectrum antibiotic, amoxicillin.[5] The phenolic hydroxyl group and the ester functionality of this compound provide reactive sites for various chemical modifications, enabling the generation of a diverse library of compounds for drug discovery screening.
Recent research into phenolic compounds and their derivatives has highlighted their potential as anti-inflammatory and anti-cancer agents. While direct studies on this compound derivatives in these areas are emerging, related structures like coumarins have been shown to modulate key signaling pathways involved in cancer progression, including those involving p53, NF-κB, and caspases. This suggests that novel derivatives of this compound could be explored for their therapeutic potential in oncology and inflammatory diseases.
Key Pharmaceutical Intermediates and Final Products
| Starting Material | Intermediate | Final Pharmaceutical Product | Therapeutic Class |
| This compound | 4-Hydroxyphenylacetamide | Atenolol | Beta-blocker[6][7][8] |
| This compound | D-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine methyl ester | Antibiotic Intermediate[5] |
| This compound | 4-(2-hydroxy-3-isopropylamino) propoxyphenylacetic acid | Investigational | Adrenergic beta-Antagonist[9] |
Experimental Protocols
Protocol 1: Synthesis of Atenolol from this compound
This protocol outlines the multi-step synthesis of Atenolol starting from this compound.
Step 1: Hydrolysis of this compound to 4-Hydroxyphenylacetic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol.
-
Reagent Addition: Add an aqueous solution of a base, for example, sodium hydroxide (B78521) (NaOH), to the flask.
-
Reaction Conditions: Reflux the mixture for a period of 2-4 hours.
-
Work-up: After cooling, acidify the reaction mixture with a mineral acid like hydrochloric acid (HCl) to precipitate the 4-hydroxyphenylacetic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.
Step 2: Amidation of 4-Hydroxyphenylacetic acid to 4-Hydroxyphenylacetamide
-
Activation: Convert the carboxylic acid to a more reactive species. A common method is to react it with thionyl chloride (SOCl₂) to form the acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.
-
Ammonolysis: Bubble ammonia (B1221849) gas through the solution of the acid chloride or add an aqueous solution of ammonium (B1175870) hydroxide.
-
Work-up: The product, 4-hydroxyphenylacetamide, will precipitate out of the solution.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the pure amide.[2]
Step 3: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
-
Reaction Setup: Dissolve 4-hydroxyphenylacetamide in a suitable solvent. A sustainable approach utilizes a deep eutectic solvent (DES) like a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol.[1]
-
Reagent Addition: Add epichlorohydrin (B41342) to the reaction mixture.[1]
-
Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 40°C) for several hours (e.g., 6 hours).[1]
-
Work-up: Remove any unreacted epichlorohydrin under reduced pressure.[1]
Step 4: Synthesis of Atenolol
-
Reagent Addition: To the crude 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide from the previous step, add isopropylamine (B41738).[1]
-
Reaction Conditions: Continue stirring at a moderate temperature (e.g., 40°C) for several hours (e.g., 6 hours).[1]
-
Work-up: Remove excess isopropylamine under reduced pressure. Add water to the reaction mixture to precipitate the Atenolol.[1]
-
Purification: Filter the solid product, wash with water, and dry. The resulting Atenolol can be further purified by recrystallization.[1]
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methanol, NaOH, HCl | Reflux | 2-4 | High |
| 2 | 4-Hydroxyphenylacetic acid | SOCl₂, DCM, NH₃ | Room Temp. | 1-2 | Good |
| 3 | 4-Hydroxyphenylacetamide | Epichlorohydrin, Choline chloride:Ethylene glycol | 40 | 6 | High |
| 4 | 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Isopropylamine | 40 | 6 | ~95%[1] |
Protocol 2: Proposed Synthesis of D-p-hydroxyphenylglycine methyl ester from this compound
This proposed protocol is based on established chemical transformations, as a direct literature procedure was not identified.
Step 1: Hydrolysis of this compound to 4-Hydroxyphenylacetic acid
-
Follow the procedure outlined in Protocol 1, Step 1.
Step 2: α-Bromination of 4-Hydroxyphenylacetic acid
-
Reaction Setup: In a suitable reactor, dissolve 4-hydroxyphenylacetic acid in a solvent like carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reaction Conditions: Heat the mixture under reflux and irradiate with a UV lamp to facilitate the reaction.
-
Work-up: After the reaction is complete, cool the mixture, filter off the succinimide, and evaporate the solvent.
Step 3: Amination of α-Bromo-4-hydroxyphenylacetic acid
-
Reaction Setup: Dissolve the α-bromo acid in a suitable solvent.
-
Reagent Addition: Add an excess of ammonia or an ammonia equivalent.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Work-up: Isolate the resulting amino acid, D,L-p-hydroxyphenylglycine.
Step 4: Esterification to D,L-p-hydroxyphenylglycine methyl ester
-
Reaction Setup: Suspend the D,L-p-hydroxyphenylglycine in methanol.
-
Reagent Addition: Add thionyl chloride dropwise at a low temperature (e.g., 0°C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Evaporate the solvent to obtain the crude methyl ester hydrochloride.
Step 5: Chiral Resolution
-
The racemic mixture of the methyl ester can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired D-enantiomer.
Visualizations
References
- 1. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 5. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
- 9. Synthesis of certain 3-[4-[2-hydroxy-3-(isopropylamino) propoxy]phenyl]propionate as beta-adrenergic blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Methyl 4-hydroxyphenylacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a phenolic compound of significant interest in various fields, including pharmaceuticals, natural product chemistry, and metabolic research. As a derivative of 4-hydroxyphenylacetic acid, it and its related compounds are found in natural sources and are products of metabolism. Accurate and reliable quantitative analysis of Methyl 4-hydroxyphenylacetate and its derivatives is crucial for quality control, pharmacokinetic studies, and understanding its biological roles. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the separation and quantification of these compounds.
This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and its derivatives. The methodologies described are designed to be robust, reproducible, and adaptable for various research and development applications.
Analytical Methodologies
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for the analysis of this compound and its derivatives. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Key Derivatives for Analysis
In addition to the parent compound, several derivatives are of analytical interest, arising from metabolism or as process-related impurities. These include:
-
4-Hydroxyphenylacetic acid: The corresponding carboxylic acid, a primary metabolite.
-
Methyl 3-chloro-4-hydroxyphenylacetate: A potential synthetic intermediate or impurity.
-
Methyl 3,4-dihydroxyphenylacetate: A hydroxylated metabolite.
-
4-Methoxyphenylacetic acid methyl ester: An O-methylated derivative.
A robust HPLC method should be capable of separating the parent compound from these key derivatives.
Experimental Protocols
The following protocols provide a starting point for the HPLC analysis of this compound and its derivatives. Method optimization and validation are essential for specific applications.
Protocol 1: Isocratic RP-HPLC Method for Quantification of this compound
This protocol is suitable for the routine quantification of this compound in relatively simple sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: Gradient RP-HPLC Method for Simultaneous Analysis of this compound and Its Derivatives
This gradient method is designed for the separation of this compound from its key derivatives, which may have different polarities.
Instrumentation:
-
Same as Protocol 1, preferably with a Diode Array Detector for peak purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Follow the same procedure as in Protocol 1, preparing individual or mixed standard solutions of the parent compound and its derivatives.
Data Presentation
Quantitative data from HPLC analysis should be systematically tabulated for clarity and comparison. The following tables present expected performance data for a validated HPLC method for compounds structurally similar to this compound, which can serve as a benchmark.
Table 1: Representative Quantitative Data for HPLC Analysis
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Hydroxyphenylacetic acid | ~ 3.5 | 1 - 100 | > 0.999 | ~ 0.1 | ~ 0.3 |
| This compound | ~ 5.8 | 1 - 120 | > 0.999 | ~ 0.2 | ~ 0.6 |
| Methyl 3,4-dihydroxyphenylacetate | ~ 4.2 | 1 - 100 | > 0.999 | ~ 0.15 | ~ 0.45 |
| 4-Methoxyphenylacetic acid methyl ester | ~ 7.1 | 1 - 150 | > 0.999 | ~ 0.3 | ~ 0.9 |
Note: The above data are representative and will vary depending on the specific HPLC system, column, and conditions used. Method validation is required to establish these parameters for a specific assay.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between adjacent peaks |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: General workflow for the HPLC analysis of this compound.
Metabolic Pathway
This compound is metabolized from its parent acid, 4-hydroxyphenylacetic acid, which is derived from the amino acid tyrosine. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of this compound.
Application Notes and Protocols for the GC-MS Analysis of Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a phenolic compound of interest in various research fields, including drug development and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Methyl 4-hydroxyphenylacetate. However, due to the presence of a polar hydroxyl group, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity. Chemical derivatization is a critical step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. This document provides detailed protocols for the analysis of this compound by GC-MS, with a focus on silylation as the derivatization method.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of this compound. Table 1 lists the mass spectrometric data for the underivatized molecule, while Table 2 provides expected performance characteristics for the analysis of the trimethylsilyl (B98337) (TMS) derivatized compound, based on data for similar phenolic acids.[1]
Table 1: Mass Spectrometric Data for Underivatized this compound (CAS: 14199-15-6)
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Major Mass Fragments (m/z) | 166 (Molecular Ion), 107 (Base Peak), 108, 78, 53[2] |
| Relative Abundance (%) | 23 (m/z 166), 100 (m/z 107), 7.4 (m/z 108), 4.0 (m/z 78), 1.3 (m/z 53)[2] |
Table 2: Expected Quantitative Performance for TMS-Derivatized this compound
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.3 - 0.4 µg/mL | Based on data for similar silylated phenolic acids.[1] |
| Limit of Quantitation (LOQ) | 0.9 - 1.5 µg/mL | Based on data for similar silylated phenolic acids.[1] |
| Linearity (R²) | > 0.995 | Expected for a well-optimized method.[1] |
| Recovery | 85 - 110% | Dependent on the sample matrix and extraction procedure.[1] |
| Relative Standard Deviation (RSD) | < 15% | Indicates good method precision.[1] |
Experimental Protocols
Sample Preparation from Biological Matrices
The following protocols describe the extraction of this compound from human plasma and urine.
a) Extraction from Human Plasma
This protocol is adapted from methods for extracting phenolic compounds from plasma.[1]
-
To 500 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 1.5 mL of cold acetone (B3395972) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is now ready for derivatization.
b) Extraction from Human Urine
This protocol is based on the hydrolysis and extraction of phenolic compounds from urine samples.
-
To 1 mL of urine in a glass tube, add a suitable internal standard.
-
Add 0.5 mL of 15% hydrochloric acid for acid hydrolysis of potential conjugates.
-
Heat the mixture at 95°C for 1 hour.
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and methyl tert-butyl ether) and vortexing for 1 minute.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.
-
Repeat the extraction two more times, pooling the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a robust method for derivatizing compounds with active hydrogens, such as the hydroxyl group in this compound. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
-
To the dried sample extract in a 2 mL GC vial, add 100 µL of anhydrous pyridine (B92270) to ensure a dry, basic environment.
-
Add 100 µL of BSTFA containing 1% TMCS.
-
Tightly cap the vial with a PTFE-lined cap.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of silylated this compound.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector: Splitless mode
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 220°C
-
Ramp 2: 20°C/min to 310°C, hold for 6 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of TMS-derivatized this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring phenolic compound and a methyl ester derivative of 4-hydroxyphenylacetic acid. Phenolic compounds are a well-studied class of molecules known for their diverse biological activities, including antioxidant and anti-inflammatory properties. These properties make Methyl 4-hydroxyphenylacetate a compound of interest for investigation in the context of drug discovery and development for conditions associated with oxidative stress and inflammation.
These application notes provide a framework for researchers to conduct in vitro assays to characterize the antioxidant and anti-inflammatory potential of this compound. The provided protocols are based on established and widely used methods for evaluating phenolic compounds.
Mechanism of Action & Signaling Pathways
The biological activity of phenolic compounds like this compound is often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.
Antioxidant Activity: The antioxidant capacity of this compound is likely mediated by its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). This process helps to mitigate cellular damage caused by oxidative stress.
Anti-inflammatory Activity: The anti-inflammatory effects of the parent compound, 4-hydroxyphenylacetic acid, have been linked to the modulation of several key signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response.
-
COX and LOX Pathways: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can enhance the cellular defense against oxidative stress.
-
HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a role in cellular adaptation to low oxygen conditions and has been implicated in inflammatory processes.
Below are diagrams illustrating these potential signaling pathways and a general experimental workflow for assessing the in vitro activity of this compound.
Caption: Potential signaling pathways modulated by this compound.
Caption: A general workflow for the in vitro evaluation of this compound.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear, well-structured tables to facilitate comparison of the activity of this compound with standard reference compounds. The following are template tables to be populated with experimental data.
Table 1: Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | User-determined value | User-determined value |
| Ascorbic Acid (Standard) | User-determined value | User-determined value |
| Trolox (Standard) | User-determined value | User-determined value |
Table 2: Anti-inflammatory Activity of this compound
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| This compound | User-determined value | User-determined value | User-determined value |
| Celecoxib (COX-2 Standard) | User-determined value | N/A | N/A |
| Zileuton (5-LOX Standard) | N/A | User-determined value | N/A |
| BAY 11-7082 (NF-κB Standard) | N/A | N/A | User-determined value |
IC50 values represent the concentration of the compound required to achieve 50% inhibition. N/A: Not Applicable.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound. It is recommended to perform these assays with appropriate positive and negative controls.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a stock solution and serial dilutions of the positive control (Ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentration.
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol (B145695) (or Phosphate (B84403) Buffered Saline - PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in ethanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution and serial dilutions of the positive control.
-
-
Assay:
-
In a 96-well microplate, add 10 µL of the test compound or positive control at different concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2. The production of prostaglandins can be quantified using an ELISA kit.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the COX-2 enzyme in the assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound and Celecoxib.
-
-
Assay Reaction:
-
In a suitable reaction vessel (e.g., microcentrifuge tube), pre-incubate the COX-2 enzyme with the test compound or control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Quantification of PGE2:
-
Measure the concentration of PGE2 produced in each reaction using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Calculation:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Principle: This assay determines the ability of a compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. The formation of the product can be monitored spectrophotometrically.
Materials:
-
This compound
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant)
-
Arachidonic acid or linoleic acid (substrate)
-
Zileuton (positive control)
-
Assay buffer (e.g., phosphate buffer)
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a solution of the 5-LOX enzyme in the assay buffer.
-
Prepare serial dilutions of this compound and Zileuton.
-
-
Assay Reaction:
-
In a cuvette, mix the assay buffer, the test compound or control, and the enzyme solution.
-
Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Immediately monitor the increase in absorbance at 234 nm (due to the formation of a conjugated diene) for a few minutes.
-
-
Calculation:
-
Determine the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of 5-LOX inhibition.
-
Determine the IC50 value.
-
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in reporter gene expression, which can be measured as a decrease in luminescence.
Materials:
-
This compound
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-luc)
-
Cell culture medium and supplements
-
An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
BAY 11-7082 (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cell line according to standard protocols.
-
Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α or LPS. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for a further 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
-
Calculation:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of NF-κB inhibition.
-
Determine the IC50 value.
-
Application Notes and Protocols: Methyl 4-hydroxyphenylacetate as a Standard for Analytical Testing
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring compound found in various biological sources and is also utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its purity and precise quantification are critical for ensuring the quality and efficacy of end products. This document provides detailed application notes and protocols for the use of Methyl 4-hydroxyphenylacetate as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for researchers, scientists, and professionals involved in drug development, quality control, and metabolic studies.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| CAS Number | 14199-15-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | White to pale yellow crystals or crystalline powder | |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 162-163 °C at 5 mmHg | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | |
| Purity | Commercially available with purity ≥98% (GC) |
High-Performance Liquid Chromatography (HPLC) Application
Objective: To provide a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump with UV/Vis or DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
Experimental Protocol:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation obtained from the calibration curve.
-
Method Validation Summary (Illustrative Data):
The following table summarizes typical performance characteristics for an HPLC method for phenolic compounds, in accordance with ICH Q2(R1) guidelines.[2][3][4][5]
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Application
Objective: To provide a sensitive and selective GC-MS method for the identification and quantification of this compound, particularly in complex matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) or Splitless |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 166 (Molecular Ion), 107 (Fragment Ion) |
Experimental Protocol:
-
Derivatization (Optional but Recommended):
-
To improve peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) is recommended.
-
To 100 µL of a dried sample or standard, add 100 µL of the silylating agent and heat at 70 °C for 30 minutes.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Prepare as described in the HPLC protocol, using a suitable solvent like ethyl acetate.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions (0.1 µg/mL to 20 µg/mL) by diluting the stock solution with ethyl acetate.
-
Derivatize the standards if this step is included for samples.
-
Inject each standard solution in triplicate to construct a calibration curve based on the peak area of the target ion(s).
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Concentrate the extract and reconstitute in a known volume.
-
Derivatize the sample extract under the same conditions as the standards.
-
-
Analysis and Quantification:
-
Inject the prepared sample into the GC-MS system.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum with the reference standard.
-
Quantify using the calibration curve in SIM mode for enhanced sensitivity and selectivity.
-
Method Validation Summary (Illustrative Data):
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantitation (LOQ) | ~0.07 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Quantitative NMR (qNMR) Spectroscopy Application
Objective: To provide a primary ratio method for the highly accurate and precise determination of the purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic acid or Dimethyl sulfone (highly pure and with non-overlapping signals) |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard |
| Number of Scans | 16 or higher for good signal-to-noise |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using the parameters specified above. A long relaxation delay is crucial for accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the non-overlapping signals of both this compound and the internal standard. For this compound, the singlet from the methoxy (B1213986) protons (~3.6 ppm) or the aromatic protons can be used.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Method Performance (Illustrative Data):
| Parameter | Typical Performance |
| Accuracy | High, as it is a primary ratio method |
| Precision (% RSD) | < 1% |
| Specificity | High, due to the high resolution of NMR |
Experimental Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound using qNMR.
Analytical Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the key parameters that should be assessed during method validation, based on ICH Q2(R1) guidelines.[2][3][4][5]
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
Application Notes and Protocols for the Purification of Synthesized Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458) is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for the successful outcome of subsequent reactions and for meeting stringent regulatory requirements in drug development. The synthesis of Methyl 4-hydroxyphenylacetate, commonly achieved through Fischer esterification of 4-hydroxyphenylacetic acid with methanol, often yields a crude product containing unreacted starting materials, byproducts, and residual catalyst. This document provides detailed application notes and protocols for the effective purification of synthesized this compound using common laboratory techniques: recrystallization and column chromatography.
Potential Impurities
The primary impurities in the synthesis of this compound via Fischer esterification may include:
-
4-Hydroxyphenylacetic acid: Unreacted starting material.
-
Sulfuric acid or other acid catalysts: Residual catalyst from the esterification reaction.
-
Byproducts of side reactions: Such as C-acylated products (Fries rearrangement) or ethers formed from the dehydration of methanol, particularly at elevated temperatures.
-
Polyester oligomers: Formed from the self-esterification of 4-hydroxyphenylacetic acid at high temperatures.
Purification Techniques
The choice of purification technique depends on the nature and quantity of the impurities, the desired final purity, and the scale of the reaction.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures.[1] For this compound, which is a solid at room temperature (melting point 55-58 °C), recrystallization can be a highly effective method.
Key Principles of Solvent Selection for Recrystallization:
-
The compound of interest should be highly soluble in the solvent at elevated temperatures and poorly soluble at low temperatures.[1]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
A common and effective solvent system for the recrystallization of esters is a mixture of a good solvent and a poor solvent (anti-solvent). For this compound, a combination of ethyl acetate (B1210297) (a good solvent) and hexane (B92381) (a poor solvent) is often suitable.
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate. The temperature should be close to the boiling point of ethyl acetate (77 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Recrystallization
| Parameter | Value/Range |
| Solvent System | Ethyl Acetate / Hexane |
| Approximate Ratio (v/v) | 1:2 to 1:4 (Ethyl Acetate:Hexane) |
| Dissolution Temperature | ~70-75 °C |
| Crystallization Temperature | Room Temperature, then 0-4 °C |
| Expected Yield | 70-90% |
| Purity Improvement | From ~80-90% to >98% (by HPLC) |
Note: The optimal solvent ratio and temperatures may need to be determined empirically for each batch.
Caption: Workflow for column chromatography purification.
Purity Analysis
The purity of this compound before and after purification should be assessed using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., ~275 nm).
Conclusion
The purification of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent applications. Both recrystallization and column chromatography are effective methods for removing impurities. The choice between these techniques will depend on the specific impurity profile, the desired scale of purification, and the required final purity. For a high degree of purity, a combination of these techniques may be employed, for instance, an initial purification by column chromatography followed by a final recrystallization step. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to achieve high-purity this compound.
References
Application Notes and Protocols for Studying Enzyme Kinetics Using Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl 4-hydroxyphenylacetate (B1229458) as a substrate for studying the kinetics of various hydrolytic enzymes, particularly esterases and lipases. This document outlines the principles, protocols, and data interpretation for such enzymatic assays.
Introduction
Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. Its ester linkage makes it a suitable substrate for enzymes that catalyze hydrolysis reactions, such as esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). The study of the kinetics of these enzymes is crucial in various fields, including drug metabolism, biofuel production, and food technology. The enzymatic hydrolysis of this compound yields 4-hydroxyphenylacetic acid and methanol. The progress of this reaction can be monitored to determine key kinetic parameters, providing insights into enzyme efficiency, substrate specificity, and the effects of inhibitors or activators.
Principle of the Assay
The enzymatic hydrolysis of the ester bond in this compound can be monitored by measuring the increase in the concentration of one of the products, 4-hydroxyphenylacetic acid, or the decrease in the concentration of the substrate. A common method is to use spectrophotometry. While 4-hydroxyphenylacetic acid itself does not have a distinct absorbance shift upon formation in the visible range, its phenolic hydroxyl group can be exploited in coupled assays or by monitoring changes in the UV spectrum. Alternatively, the progress of the reaction can be monitored using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product over time.
For a continuous spectrophotometric assay, a pH indicator can be used to detect the production of the carboxylic acid, which will cause a change in pH. However, this method requires careful buffering. A more direct approach involves monitoring the change in absorbance in the UV range, as the electronic environment of the phenyl ring may change upon hydrolysis of the ester group.
Data Presentation: Kinetic Parameters of Related Substrates
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, the following table summarizes the kinetic parameters for various lipases and esterases with structurally related p-nitrophenyl esters. This data can serve as a valuable reference for designing experiments and for comparative analysis. The p-nitrophenyl group in these substrates provides a convenient chromogenic leaving group, simplifying spectrophotometric assays.
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Pseudomonas fluorescens | Olive Oil | 1.25 mg/mL | 0.7 µg/s | - | - | [1][2] |
| Candida rugosa Lipase (B570770) | Olive Oil | 0.15 | 51 | - | - | [3] |
| Thermomyces lanuginosus Lipase | p-Nitrophenyl palmitate | 0.22 | - | - | - | [4] |
| Aspergillus niger | Olive Oil | 12.5 | - | - | - | [5] |
| Porcine Liver Esterase | Methyl Paraben | 0.08 | 400 U/mL | - | - | [6] |
Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes. Researchers should determine these parameters under their specific experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Esterase/Lipase Activity using this compound
This protocol describes a general method for determining the kinetic parameters of an esterase or lipase using this compound as the substrate by monitoring the change in absorbance in the UV range.
Materials:
-
This compound (substrate)
-
Purified esterase or lipase
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Prepare a series of substrate dilutions in the phosphate buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 to 10 times the expected K_m).
-
Prepare a solution of the enzyme in the phosphate buffer at a concentration that will yield a linear reaction rate for a reasonable period (e.g., 5-10 minutes). The optimal enzyme concentration should be determined empirically.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the substrate and the product (this needs to be determined experimentally by scanning the UV spectra of both compounds). A common starting point is to scan from 250 nm to 350 nm.
-
Equilibrate the spectrophotometer and the cuvettes to the desired assay temperature (e.g., 25°C or 37°C).
-
To a cuvette, add the appropriate volume of phosphate buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly but gently.
-
Immediately start recording the change in absorbance over time for a set period (e.g., 5 minutes), ensuring the initial rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is typically expressed in units of absorbance change per minute (ΔAbs/min).
-
Convert the velocity from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at the measurement wavelength. The change in molar extinction coefficient (Δε) between product and substrate should be used if the substrate also absorbs at this wavelength.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay
This protocol provides a more direct and often more sensitive method for measuring enzyme kinetics by separating and quantifying the substrate and product.
Materials:
-
This compound
-
Purified esterase or lipase
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
Procedure:
-
Enzymatic Reaction:
-
Set up a series of reaction tubes, each containing a different concentration of this compound in the reaction buffer.
-
Equilibrate the tubes to the desired reaction temperature.
-
Initiate the reactions by adding the enzyme solution to each tube.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot from each reaction tube and immediately mix it with the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate (this compound) and the product (4-hydroxyphenylacetic acid) using an appropriate gradient of the mobile phase.
-
Detect the compounds using a UV detector at a wavelength where both compounds have good absorbance (e.g., 275 nm).
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve of known concentrations of the pure compounds.
-
-
Data Analysis:
-
For each substrate concentration, plot the concentration of the product formed against time.
-
Determine the initial reaction velocity (v₀) from the slope of the linear portion of this plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Visualization of Relevant Pathways and Workflows
Metabolic Pathway of 4-Hydroxyphenylacetate
The enzymatic product of this compound hydrolysis is 4-hydroxyphenylacetic acid, which is a key intermediate in the catabolism of aromatic compounds in various microorganisms. The following diagram illustrates a common degradation pathway for 4-hydroxyphenylacetate.
Caption: Metabolic pathway showing the enzymatic conversion of this compound and the subsequent degradation of 4-hydroxyphenylacetate.
Experimental Workflow for Enzyme Kinetics
The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme using this compound as a substrate.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters.
References
- 1. scialert.net [scialert.net]
- 2. docsdrive.com [docsdrive.com]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. abap.co.in [abap.co.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxyphenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 4-hydroxyphenylacetate (B1229458).
Troubleshooting Low Yield in Methyl 4-hydroxyphenylacetate Synthesis
The synthesis of this compound is commonly achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), catalyzed by a strong acid. While seemingly straightforward, several factors can contribute to a lower-than-expected yield. This guide addresses common issues and provides systematic solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, although I followed a standard Fischer esterification protocol. What are the most likely causes?
A1: Low yields in the Fischer esterification of 4-hydroxyphenylacetic acid are often due to the reversible nature of the reaction and the presence of water, which can shift the equilibrium back towards the reactants.[1][2][3] Key factors to investigate are:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water contamination: The presence of water in your reagents or glassware will inhibit the reaction.
-
Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.
-
Losses during workup: Significant amounts of product may be lost during extraction and purification steps.
Q2: Can the phenolic hydroxyl group of 4-hydroxyphenylacetic acid interfere with the esterification reaction?
A2: Yes, the phenolic hydroxyl group can pose a challenge. Phenols are generally less nucleophilic than aliphatic alcohols, which can result in a slower reaction rate for Fischer esterification.[4][5] However, under acidic conditions, the carboxylic acid is protonated, making it more electrophilic and favoring the reaction with methanol. While esterification of the phenolic hydroxyl group is possible, it is generally less favorable under these conditions compared to the esterification of the carboxylic acid. Forcing conditions might lead to side reactions involving the phenol (B47542) group.
Q3: What are common side reactions that can occur during the synthesis?
A3: Besides the main esterification reaction, several side reactions can reduce the yield of the desired product:
-
Dehydration: At higher temperatures and with strong acid catalysts, dehydration of the starting material or product can occur.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a potential side reaction.[4][5]
-
Etherification: While less common under these conditions, self-condensation of methanol to form dimethyl ether can occur at high temperatures.
Q4: How can I effectively remove water from the reaction mixture to improve the yield?
A4: Removing water is crucial for driving the equilibrium towards the formation of the ester.[1][3][6] Several methods can be employed:
-
Dean-Stark apparatus: This is a highly effective method where a solvent that forms an azeotrope with water (e.g., toluene) is used to continuously remove water as it is formed.[1]
-
Molecular sieves: Adding activated 3Å molecular sieves to the reaction mixture can effectively absorb the water produced.[7][8]
-
Excess reagent: Using a large excess of methanol can also shift the equilibrium towards the product side.[1]
Q5: What is the optimal temperature and reaction time?
A5: The optimal temperature for Fischer esterification is typically at the reflux temperature of the alcohol used, which for methanol is around 65°C.[9] Reaction times can vary from a few hours to over 24 hours, depending on the scale and specific conditions.[7][10] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q6: I am having trouble purifying my product. What are the recommended procedures?
A6: Purification typically involves an aqueous workup to remove the acid catalyst and unreacted 4-hydroxyphenylacetic acid. A common procedure involves:
-
Neutralizing the reaction mixture with a weak base like sodium bicarbonate solution.
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt like sodium sulfate (B86663).
-
Removing the solvent under reduced pressure. If further purification is needed, column chromatography on silica (B1680970) gel can be employed.
Q7: Are there alternative methods to synthesize this compound if Fischer esterification consistently gives low yields?
A7: Yes, if Fischer esterification proves problematic, you can consider using more reactive acylating agents.[4][5] One common alternative is to first convert 4-hydroxyphenylacetic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) and then reacting the acid chloride with methanol.[1] This method is generally faster and not reversible, often leading to higher yields, but it involves an extra synthetic step. Enzymatic esterification is another alternative that proceeds under milder conditions.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Increase reaction time and monitor by TLC. Ensure the reaction is heated to reflux. |
| Insufficient catalyst | Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). | |
| Presence of water | Use anhydrous reagents and dry glassware. Consider using a Dean-Stark trap or adding molecular sieves.[7][8] | |
| Low reaction temperature | Ensure the reaction is maintained at the reflux temperature of methanol (approx. 65°C). | |
| Presence of Starting Material in Product | Incomplete reaction | See "Incomplete reaction" above. |
| Insufficient excess of methanol | Increase the molar excess of methanol to shift the equilibrium towards the product.[1] A 10-fold excess can significantly improve yield.[1] | |
| Dark-colored or Tarry Product | Side reactions (e.g., sulfonation, dehydration) | Lower the reaction temperature. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). |
| Degradation of starting material or product | Reduce the reaction time and temperature. | |
| Product Loss During Workup | Incomplete extraction | Perform multiple extractions with the organic solvent. |
| Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. | |
| Product is water-soluble | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the ester in water. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of the methanol-to-acid ratio on the yield of a typical Fischer esterification reaction.[1]
| Molar Ratio (Methanol:Carboxylic Acid) | Approximate Yield (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
Experimental Protocols
Key Experiment: Fischer Esterification of 4-Hydroxyphenylacetic Acid
This protocol is adapted from a literature procedure with a reported yield of 80%.[8]
Materials:
-
4-Hydroxyphenylacetic acid (15 g, 0.1 mol)
-
Methanol (500 mL, anhydrous)
-
Concentrated sulfuric acid (2 mL)
-
3Å Molecular sieves
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
Procedure:
-
Set up a Soxhlet extractor with a reflux condenser.
-
In a round-bottom flask, dissolve 15 g (0.1 mol) of 4-hydroxyphenylacetic acid in 500 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the solution.
-
Charge the Soxhlet thimble with 3Å molecular sieves.
-
Heat the solution to reflux and continue for 72 hours.
-
Replace the molecular sieves with fresh, activated sieves every 24 hours.
-
After 72 hours, cool the reaction mixture to room temperature.
-
Evaporate the methanol under reduced pressure to obtain an oily residue.
-
Dissolve the oil in 100 mL of toluene.
-
Extract the toluene solution with three 100 mL portions of water to remove the acid catalyst and any unreacted starting material.
-
Dry the toluene phase over anhydrous magnesium sulfate.
-
Add activated charcoal to decolorize the solution and filter.
-
Evaporate the toluene under reduced pressure to yield this compound as a yellow oil.
Visualizations
Chemical Reaction Pathway
Caption: Fischer esterification of 4-hydroxyphenylacetic acid.
Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to resolve "oiling out" during recrystallization of arylacetates.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the issue of "oiling out" during the recrystallization of arylacetates.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid or oil rather than forming solid crystals.[1] This often occurs when the solute is highly supersaturated or when the temperature of the solution is above the melting point of the solute. The resulting oil is often a supercooled liquid that can solidify into an amorphous solid or a mass of very small, impure crystals, which defeats the purpose of recrystallization.
Q2: Why do my arylacetates "oil out"?
A2: Arylacetates may oil out for several reasons:
-
Low Melting Point: Many arylacetates have relatively low melting points. If the boiling point of the recrystallization solvent is higher than the melting point of the arylacetate, the compound will melt before it dissolves and may separate as an oil upon cooling.[2]
-
High Supersaturation: Rapid cooling of a saturated solution can lead to a state of high supersaturation, where the concentration of the solute is significantly higher than its equilibrium solubility. This can force the compound out of solution as an oil because the molecules do not have enough time to orient themselves into a crystal lattice.[1]
-
Presence of Impurities: Impurities can depress the melting point of a compound, increasing the likelihood of oiling out. They can also interfere with the crystal lattice formation.
-
Inappropriate Solvent Choice: If the arylacetate is too soluble in the chosen solvent at room temperature, it can be difficult to induce crystallization, leading to the formation of an oil. Conversely, if the solvent is too dissimilar in polarity to the arylacetate, this can also promote phase separation.[2]
Q3: How can I prevent my arylacetate from oiling out?
A3: Several strategies can be employed to prevent oiling out:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for the molecules to form an ordered crystal lattice.[3]
-
Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your arylacetate.
-
Adjust Solvent Volume: Oiling out can occur if the solution is too concentrated. Try adding a small amount of additional hot solvent to the solution.[3]
-
Seeding: Introduce a small, pure crystal of the arylacetate (a seed crystal) to the cooled, supersaturated solution. This provides a template for crystal growth to begin.[3]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic nucleation sites, which can induce crystallization.
Q4: I have an oil. Is my purification ruined? How can I recover my product?
A4: Not necessarily. If your arylacetate has oiled out, you can often resolve the issue by:
-
Heating the solution until the oil redissolves completely.
-
Adding a small amount of additional solvent to decrease the saturation.
-
Allowing the solution to cool much more slowly.
-
Consider adding a seed crystal once the solution has cooled to just below its saturation temperature.
If these steps do not work, you may need to recover the crude product by removing the solvent and attempting the recrystallization again with a different solvent or solvent system.
Troubleshooting Guides
Problem: The arylacetate forms an oil upon cooling.
| Possible Cause | Solution |
| Solution is too concentrated. | Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[3] |
| Cooling is too rapid. | Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling rate. |
| Melting point of the arylacetate is below the boiling point of the solvent. | Choose a solvent with a lower boiling point.[3] Alternatively, use a mixed solvent system where the compound has lower solubility at the boiling point of the mixture. |
| High level of impurities. | Consider purifying the crude product by another method, such as column chromatography, before recrystallization. Alternatively, a pre-purification step using activated charcoal can sometimes remove impurities that promote oiling out. |
Problem: No crystals form, even after slow cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Boil off some of the solvent to increase the concentration of the arylacetate and then allow it to cool again.[3] |
| The solution is supersaturated but nucleation has not occurred. | Try to induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod. |
| The arylacetate is too soluble in the chosen solvent. | If using a single solvent, try a different solvent in which the compound is less soluble. If using a mixed solvent system, add more of the "insoluble" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "soluble" solvent to clarify and cool slowly. |
Data Presentation
Table 1: Recommended Solvent Systems for Arylacetate Recrystallization
While optimal solvent ratios and temperatures are highly dependent on the specific arylacetate and its impurities, the following table provides general guidance on suitable solvent systems. It is recommended to perform small-scale solvent screening tests to determine the ideal system for your compound.
| Arylacetate Type | Single Solvent Systems | Mixed Solvent Systems (Soluble : Insoluble) | Notes |
| General Arylacetates | Ethanol (B145695), Isopropanol, Ethyl Acetate (B1210297), Acetone | Ethanol : Water, Acetone : Water, Ethyl Acetate : Hexane (B92381), Toluene : Heptane | The "like dissolves like" principle is a good starting point; esters are often soluble in ethyl acetate and acetone.[4] Mixed systems with water or hexane as the anti-solvent are common. |
| Acetylsalicylic Acid (Aspirin) | Ethanol : Water[2][5][6][7] | A common undergraduate experiment involves recrystallization from an ethanol/water mixture. | |
| Phenylacetate Derivatives | Benzene (B151609), Toluene | Hexane : Acetone, Hexane : Ethyl Acetate | For phenylacetic acid, a mixed system of benzene and ethanol has been reported. |
| Naproxen (B1676952) Methyl Ester | Methanol : Water, Isopropanol : Propylene Glycol | The solubility of naproxen and its esters has been studied in various solvent systems.[1][8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of an Arylacetate Using a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is a general guideline and may need to be optimized for your specific arylacetate.
-
Dissolution: Place the crude arylacetate in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (e.g., ethanol) to dissolve the solid at room temperature or with gentle heating.[5][6][7]
-
Heating: Gently heat the solution to near boiling.
-
Addition of Anti-Solvent: While the solution is hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Protocol 2: Detailed Methodology for Recrystallization of Acetylsalicylic Acid (Aspirin) from an Ethanol/Water Mixture
This protocol provides specific volumes and steps for the recrystallization of aspirin (B1665792), a common arylacetate.[2][5][6][7]
-
Dissolution: Transfer the crude aspirin to a 50-mL Erlenmeyer flask. Add 4 mL of ethanol and warm the flask on a hot plate until all the solid dissolves.[2]
-
Induce Crystallization: Immediately remove the flask from the heat and slowly add 13 mL of cold water. Crystals should begin to form.[2]
-
Cooling: Chill the solution in an ice-water bath to complete the crystallization process.
-
Filtration: Collect the crystals using vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold water.
-
Drying: Leave the crystals under vacuum for several minutes to help them dry. Further drying can be done in a desiccator or a low-temperature oven.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem21labs.com [chem21labs.com]
- 6. essaycompany.com [essaycompany.com]
- 7. ukessays.com [ukessays.com]
- 8. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability issues of Methyl 4-hydroxyphenylacetate in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-hydroxyphenylacetate (B1229458) in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the handling and analysis of Methyl 4-hydroxyphenylacetate in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency over time in aqueous solution. | Hydrolysis: The ester group is susceptible to hydrolysis, especially under non-neutral pH conditions. This reaction is catalyzed by both acids and bases. | - Maintain the pH of the stock and working solutions between 4 and 6. - Use a buffered solution (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain a stable pH. - Store solutions at refrigerated temperatures (2-8 °C) to slow down the hydrolysis rate. For long-term storage, consider storing at -20°C or -80°C.[1] |
| Appearance of a yellow or brown tint in the solution. | Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions or oxidizing agents. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Degas the solvent to remove dissolved oxygen before preparing solutions. - Consider adding an antioxidant (e.g., EDTA to chelate metal ions) to the formulation if compatible with the experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent analytical results (HPLC). | Inadequate HPLC method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | - Develop and validate a stability-indicating HPLC method capable of resolving this compound from its primary degradation products (4-Hydroxyphenylacetic acid and potential oxidative byproducts). - Perform forced degradation studies to generate degradation products and confirm the specificity of the method. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility: this compound has limited solubility in water, which can be further affected by pH and temperature. | - Prepare stock solutions in a small amount of a water-miscible organic solvent (e.g., ethanol, methanol, or DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - The solubility of parabens, which are structurally similar, increases with temperature. Gentle warming can aid dissolution, but be mindful of potential degradation at elevated temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main degradation pathways are hydrolysis and oxidation.[3]
-
Hydrolysis: The ester linkage is cleaved, yielding 4-Hydroxyphenylacetic acid and methanol. This process is significantly influenced by pH, with accelerated rates under both acidic and basic conditions.
-
Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored quinone-type byproducts.
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor. The stability of this compound is generally greatest in the pH range of 4-6. In acidic or alkaline solutions, the rate of hydrolysis increases significantly. For instance, studies on the analogous compound methylparaben show that it remains stable in a pH range of 4-8.[2]
Q3: What are the ideal storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions should be:
-
Stored at refrigerated temperatures (2-8°C) for short-term use.
-
For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1]
-
Protected from light by using amber-colored containers or foil wrapping.
-
Maintained at a pH between 4 and 6 using a suitable buffer system.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor degradation. This method should be able to separate and quantify the intact this compound from its degradation products, primarily 4-Hydroxyphenylacetic acid.
Quantitative Stability Data
The following tables provide estimated kinetic data for the degradation of this compound based on published data for the structurally similar compound, methylparaben. These values should be used as a guideline, and it is recommended to perform specific stability studies for your formulation.
Table 1: Estimated Hydrolysis Rate Constants (k) and Half-lives (t½) at 70°C
| pH | k (day⁻¹) (Estimated) | t½ (days) (Estimated) |
| 2.75 | 0.023 | 30.1 |
| 7.00 | 0.015 | 46.2 |
| 9.16 | 0.231 | 3.0 |
Data estimated from studies on methylparaben hydrolysis.
Table 2: Estimated Shelf-Life (t₉₀) at Different Temperatures and Neutral pH
| Temperature | Predicted t₉₀ (days) |
| 4°C | > 365 |
| 25°C | ~180 |
| 40°C | ~60 |
Shelf-life (t₉₀) is the time at which 90% of the initial concentration remains. These are estimations and should be confirmed by real-time stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Water bath or oven
-
UV lamp
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Keep at room temperature and withdraw samples at appropriate time points (e.g., 0, 15, 30, 60 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 7 days.
-
Prepare a 1 mg/mL solution of the stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL aqueous solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study or stability study with the mobile phase to fall within the concentration range of the standard curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Degradation products should appear as separate peaks.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the standards.
-
Visualizations
References
Preventing hydrolysis of Methyl 4-hydroxyphenylacetate during storage.
Welcome to the technical support center for Methyl 4-hydroxyphenylacetate (B1229458). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Methyl 4-hydroxyphenylacetate during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the methyl ester of 4-hydroxyphenylacetic acid.[1][2] It is a compound of interest in various research fields. The stability of this compound is critical because hydrolysis, the chemical breakdown in the presence of water, will cleave the ester bond, yielding 4-hydroxyphenylacetic acid and methanol (B129727).[3][4] This degradation can lead to inaccurate experimental results, loss of product potency, and the formation of impurities.
Q2: What are the primary factors that cause the hydrolysis of this compound?
The primary factors that can induce the hydrolysis of this compound are:
-
Presence of Moisture: Water is a key reactant in the hydrolysis process.[5][6] Exposure to atmospheric humidity or use of non-anhydrous solvents can initiate degradation.
-
pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[7][8]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[9]
-
Presence of Catalysts: Strong acids, strong bases, and certain enzymes can act as catalysts, increasing the rate of hydrolysis.[10][11]
Q3: What are the ideal storage conditions for neat (solid) this compound?
To minimize hydrolysis of solid this compound, the following storage conditions are recommended:
-
Temperature: Store at 4°C.[12]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent both moisture contact and potential oxidation.[12]
-
Container: Use a tightly sealed container to protect from atmospheric moisture. For long-term storage, consider using a desiccator.[13][14]
Q4: How should I store solutions of this compound?
For solutions of this compound, storage conditions depend on the solvent and the intended duration of storage:
-
Short-term (1 month): Store at -20°C under a nitrogen atmosphere.[12]
-
Long-term (6 months): Store at -80°C under a nitrogen atmosphere.[12]
-
Solvent Choice: Use anhydrous, high-purity solvents. If using hygroscopic solvents like DMSO, ensure it is newly opened to minimize water content.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Decreased purity of the compound over time, with the appearance of a new peak corresponding to 4-hydroxyphenylacetic acid in analytical tests (e.g., HPLC, NMR). | Hydrolysis due to improper storage. | - Review your storage conditions. Ensure the compound is stored at the recommended temperature and under an inert atmosphere. - Use tightly sealed containers and consider storing in a desiccator.[13][14] - For solutions, use anhydrous solvents and store at or below -20°C.[12] |
| Inconsistent results in bioassays or chemical reactions. | Degradation of this compound in the experimental medium. | - Check the pH of your buffers and solutions. Ester hydrolysis is accelerated in both acidic and basic conditions.[8] Aim for a neutral pH if the experimental conditions allow. - Prepare solutions fresh before use whenever possible. |
| The solid compound appears clumpy or discolored. | Absorption of moisture from the atmosphere, which can precede hydrolysis. | - Discard the compromised batch if purity is critical. - In the future, ensure the container is tightly sealed immediately after use and stored in a dry environment.[14] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Duration | Reference |
| Solid (Neat) | 4°C | Nitrogen | Long-term | [12] |
| Solution in DMSO | -20°C | Nitrogen | Up to 1 month | [12] |
| Solution in DMSO | -80°C | Nitrogen | Up to 6 months | [12] |
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the stability of this compound under various temperature and humidity conditions.
Materials:
-
This compound (high purity)
-
Anhydrous methanol (HPLC grade)
-
Deionized water
-
Controlled environment chambers or incubators
-
HPLC system with a C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into several vials.
-
Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of anhydrous methanol to get a 1 mg/mL solution.
-
-
Storage Conditions:
-
Place the vials of solid compound and aliquots of the stock solution under the following conditions:
-
Condition A (Control): -20°C in a desiccator.
-
Condition B: 4°C, ambient humidity.
-
Condition C: Room temperature (20-25°C), ambient humidity.
-
Condition D: 40°C, 75% relative humidity (accelerated stability testing).
-
-
-
Time Points for Analysis:
-
Analyze the samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.
-
-
Analytical Method (HPLC):
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
At each time point, dissolve one vial of the solid from each condition in 10 mL of methanol.
-
Dilute the stock solutions and the newly prepared solutions to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Quantify the peak area of this compound and any degradation products (primarily 4-hydroxyphenylacetic acid).
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.
-
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Workflow for stability testing.
Caption: Troubleshooting decision tree.
References
- 1. This compound | 14199-15-6 [chemicalbook.com]
- 2. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ie [fishersci.ie]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. carbodiimide.com [carbodiimide.com]
Degradation pathways of Methyl 4-hydroxyphenylacetate under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Methyl 4-hydroxyphenylacetate (B1229458) (MHPA) under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 4-hydroxyphenylacetate (MHPA) under stress conditions?
A1: The primary degradation pathways for MHPA, a phenolic ester, are hydrolysis and oxidation.[1] Under hydrolytic conditions (acidic or basic), the ester bond is susceptible to cleavage, yielding 4-hydroxyphenylacetic acid and methanol (B129727).[2][3][4] The phenolic group is prone to oxidation, which can be initiated by exposure to light, heat, or oxidizing agents, potentially leading to the formation of colored degradation products.[1]
Q2: What are forced degradation studies and why are they important for MHPA?
A2: Forced degradation studies, also known as stress testing, involve subjecting a drug substance like MHPA to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for:
-
Identifying potential degradation products.[7]
-
Demonstrating the specificity of stability-indicating analytical methods.[6][7]
-
Understanding the intrinsic stability of the molecule.[5][8]
This information is vital for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of a drug product.[5]
Q3: What are the typical stress conditions applied in forced degradation studies of MHPA?
A3: Typical stress conditions for MHPA would include:
-
Acidic Hydrolysis: Treatment with acids like 0.1 N to 1 N HCl.[7][9]
-
Basic Hydrolysis: Treatment with bases like 0.1 N to 1 N NaOH.[7][9]
-
Neutral Hydrolysis: Refluxing in water.[9]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Exposure to UV and visible light.[5][8]
-
Thermal Degradation: Exposure to dry heat.[5]
Q4: How can I detect and quantify MHPA and its degradation products?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique for separating and quantifying MHPA and its degradation products. The method must be validated to ensure it can accurately measure the active ingredient without interference from degradants, excipients, or impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Tip: Modify the mobile phase composition by varying the organic solvent ratio or changing the type of organic solvent (e.g., acetonitrile, methanol). Adjust the pH of the aqueous phase, as the ionization of 4-hydroxyphenylacetic acid (a primary degradant) is pH-dependent. A slightly acidic mobile phase is often preferred for phenolic compounds.[1]
-
-
Possible Cause: Unsuitable column.
-
Troubleshooting Tip: Experiment with a different column chemistry (e.g., C18, C8, Phenyl-Hexyl) or a column with a different particle size or length to improve resolution.
-
-
Possible Cause: Gradient elution not optimized.
-
Troubleshooting Tip: Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to achieve better separation of closely eluting peaks.
-
Issue 2: Mass Imbalance in Degradation Studies
-
Possible Cause: Some degradation products are not being detected.
-
Troubleshooting Tip: Ensure your detector wavelength is appropriate for all potential degradation products. Some degradants may not have the same UV maximum as the parent compound. A photodiode array (PDA) detector can be useful to investigate the UV spectra of all detected peaks. Also, consider the possibility of non-UV active or volatile degradation products that would require other analytical techniques for detection (e.g., LC-MS, GC).
-
-
Possible Cause: Adsorption of the drug or degradation products onto container surfaces.
-
Troubleshooting Tip: Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
-
-
Possible Cause: Co-elution of degradation products.
-
Troubleshooting Tip: Re-evaluate the specificity of your analytical method. If peaks are co-eluting, the quantification of both the parent drug and the degradant will be inaccurate. Improve the separation as described in "Issue 1".
-
Issue 3: Unexpected Degradation Products
-
Possible Cause: Interaction with excipients in a formulation.
-
Troubleshooting Tip: Conduct compatibility studies with individual excipients to identify any interactions. Impurities in excipients, such as peroxides, can induce degradation.[1]
-
-
Possible Cause: Contamination of reagents or solvents.
-
Troubleshooting Tip: Use high-purity (e.g., HPLC grade) solvents and fresh reagents to avoid introducing contaminants that could react with MHPA.
-
-
Possible Cause: Degradation induced by the analytical method itself.
Quantitative Data Summary
The following tables summarize illustrative quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of MHPA | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | 15.2% | 4-Hydroxyphenylacetic acid |
| Basic Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | 25.8% | 4-Hydroxyphenylacetic acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10.5% | Oxidized phenolic derivatives |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 8.3% | Photodegradation products |
| Thermal | Dry Heat | 72 hours | 105°C | 5.1% | Thermally induced degradants |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Reflux the mixture at 80°C for 8 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
At appropriate time intervals (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Reflux the mixture at 80°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of MHPA.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of MHPA in methanol. Transfer the solution to a quartz petri dish. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the petri dish in a photostability chamber and expose it to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 48 hours. The control sample should be placed in the same chamber.
-
Analysis: At appropriate time intervals, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Reverse-Phase HPLC Analysis of Methyl 4-hydroxyphenylacetate
Welcome to our dedicated support center for resolving common issues encountered during the analysis of Methyl 4-hydroxyphenylacetate (B1229458) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and peak shape.
Troubleshooting Guide: Improving Resolution
Poor resolution in the HPLC analysis of Methyl 4-hydroxyphenylacetate can manifest as broad, tailing, or co-eluting peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge, which can lead to inaccurate integration and reduced resolution.
Initial Checks:
-
Column Health: Ensure the column is not old or contaminated. Flush the column with a strong solvent, and if the problem persists, consider replacing it.
-
System Leaks: Check for any loose fittings or leaks in the HPLC system, from the injector to the detector.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing to reduce dead volume.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Problem: Broad Peaks
Broad peaks can result in decreased resolution and reduced sensitivity.
Initial Checks:
-
Flow Rate: An excessively high flow rate can lead to peak broadening. Try reducing the flow rate.[1]
-
Temperature: Low column temperature can increase mobile phase viscosity and contribute to broader peaks. Consider increasing the column temperature (e.g., to 30-40°C).[1]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection.
Troubleshooting Workflow for Broad Peaks:
Caption: Troubleshooting workflow for broad peaks.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: this compound has a phenolic hydroxyl group with a predicted pKa of approximately 9.72. To ensure good peak shape and reproducible retention times, it is crucial to keep the analyte in a single ionization state. Therefore, a mobile phase pH of 2 to 4 is recommended.[2] This low pH suppresses the ionization of the phenolic hydroxyl group, minimizing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.[2][3]
Q2: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is better for the separation?
A2: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, methanol can offer different selectivity for phenolic compounds and may improve the resolution of critical pairs in some cases. It is advisable to screen both solvents during method development to determine the optimal choice for your specific separation.
Q3: My peak for this compound is still tailing even after adjusting the mobile phase pH. What else can I do?
A3: If peak tailing persists after pH optimization, consider the following:
-
Use a high-purity, end-capped column: These columns have fewer accessible silanol (B1196071) groups, reducing secondary interactions.
-
Add a buffer to the mobile phase: A phosphate or acetate (B1210297) buffer at a concentration of 10-25 mM can help maintain a consistent pH and improve peak shape.[4]
-
Check your sample solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Reduce sample load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or sample concentration.[6][7]
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: To improve the resolution between two co-eluting peaks, you can try the following:
-
Optimize the organic modifier percentage: A small change in the percentage of acetonitrile or methanol can significantly alter selectivity.
-
Introduce a shallow gradient: A slow, shallow gradient can help to separate closely eluting compounds more effectively than an isocratic method.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve resolution.
-
Adjust the temperature: Changing the column temperature can affect the selectivity of the separation.
-
Use a different stationary phase: If other options fail, a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
Data Presentation
Table 1: Mobile Phase Optimization Strategies and Expected Outcomes
| Parameter | Modification | Rationale | Expected Outcome |
| Mobile Phase pH | Decrease pH to 2-4 with an acidifier (e.g., formic acid, phosphoric acid) | Suppress ionization of the phenolic hydroxyl group (pKa ≈ 9.72) to minimize silanol interactions. | Sharper, more symmetrical peaks with reduced tailing.[2][3] |
| Organic Modifier | Decrease % Acetonitrile/Methanol | Increase retention time and potentially improve separation from early eluting impurities. | Increased retention and resolution of early eluting peaks. |
| Buffer | Add 10-25 mM phosphate or acetate buffer | Maintain a stable pH across the column. | Improved peak shape and reproducibility.[4] |
| Flow Rate | Decrease from 1.0 mL/min to 0.8 mL/min | Increase the number of theoretical plates and improve efficiency. | Narrower peaks and better resolution, but longer run time.[1] |
| Temperature | Increase from 25°C to 35°C | Decrease mobile phase viscosity and improve mass transfer. | Sharper peaks and potentially altered selectivity.[1] |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and required resolution.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for Complex Matrices
For samples where this compound is present in a complex matrix (e.g., biological fluids, plant extracts), a solid-phase extraction (SPE) cleanup may be necessary.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.
References
- 1. Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | SIELC Technologies [sielc.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Determination of major phenolic compounds using HPLC [bio-protocol.org]
- 4. This compound | 14199-15-6 [chemicalbook.com]
- 5. This compound | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390) [hmdb.ca]
Minimizing side reactions in the synthesis of Methyl 4-hydroxyphenylacetate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Methyl 4-hydroxyphenylacetate (B1229458) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Methyl 4-hydroxyphenylacetate and its derivatives.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction for the synthesis of a this compound derivative is resulting in a low overall yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including incomplete reactions, product decomposition, or the formation of multiple side products.[1]
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time. However, be cautious as higher temperatures can sometimes promote side reactions.[2]
-
Catalyst Deactivation: In reactions like Friedel-Crafts alkylation, the Lewis acid catalyst can be deactivated by the phenolic hydroxyl group.[3] Ensure the catalyst is of high quality and used in an appropriate amount. For solid acid catalysts, ensure they are properly activated.[2]
-
Poor Quality Reagents: Use purified reagents and anhydrous solvents, as impurities and water can interfere with the reaction.[2]
-
-
Product Decomposition:
-
Harsh Reaction Conditions: If the desired product is sensitive to the reaction conditions (e.g., strong acid or high temperature), it may decompose over time. Once the reaction is complete, quench it promptly and proceed with the workup.[1]
-
-
Formation of Side Products:
-
The formation of significant amounts of side products is a common cause of low yields. Refer to the specific troubleshooting sections below for dealing with common side reactions like O- vs. C-alkylation and the Fries rearrangement.
-
-
Issue 2: Formation of a Mixture of O-Alkylated and C-Alkylated Products
-
Question: I am trying to alkylate the phenolic hydroxyl group of this compound, but I am getting a mixture of the desired O-alkylated ether and a C-alkylated product on the aromatic ring. How can I improve the selectivity for O-alkylation?
-
Answer: The competition between O-alkylation and C-alkylation is a classic problem in phenol (B47542) chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence this selectivity.
-
Solvent Choice: This is one of the most critical factors.
-
To favor O-alkylation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to act as a nucleophile.
-
To favor C-alkylation: Use protic solvents like water or ethanol. These solvents will solvate the oxygen anion through hydrogen bonding, making it less nucleophilic and thus promoting reaction at the carbon of the ring.
-
-
Counter-ion and Base: The choice of base and the resulting counter-ion can also affect selectivity. Using a base that results in a more "free" phenoxide anion, such as using potassium carbonate with a phase-transfer catalyst, can enhance O-alkylation.
-
Temperature: Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product. Higher temperatures can lead to the thermodynamically more stable C-alkylated products.[3]
-
Issue 3: Unwanted Fries Rearrangement
-
Question: During a reaction involving an O-acylated derivative of this compound, I am observing the formation of hydroxyaryl ketone byproducts. How can I suppress this Fries rearrangement?
-
Answer: The Fries rearrangement is the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.[4][5]
-
Catalyst Choice: Avoid strong Lewis acids like AlCl₃ if the Fries rearrangement is a concern. If an acid catalyst is necessary for another transformation, consider using a milder Brønsted acid like p-toluenesulfonic acid (TsOH) or a solid acid catalyst.[6]
-
Temperature: The Fries rearrangement is highly temperature-dependent. Lower temperatures favor the kinetically controlled O-acylated product (your starting material or desired product in an acylation reaction), while higher temperatures promote the rearrangement to the thermodynamically stable C-acylated hydroxyaryl ketones.[7] Running the reaction at the lowest possible temperature that allows the desired transformation to proceed is crucial.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the rearrangement to occur. Monitor the reaction closely and quench it as soon as the starting material is consumed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound derivatives?
A1: The primary side reactions stem from the reactivity of the phenolic hydroxyl group and the aromatic ring. These include:
-
O- vs. C-alkylation: Competition between forming an ether at the hydroxyl group (O-alkylation) and adding an alkyl group to the aromatic ring (C-alkylation).
-
Fries Rearrangement: The intramolecular rearrangement of an O-acylated phenol to a hydroxyaryl ketone, especially in the presence of a Lewis acid catalyst.[4][5]
-
Polysubstitution: In reactions like Friedel-Crafts alkylation or halogenation, the activating nature of the hydroxyl and ester groups can lead to the introduction of more than one substituent onto the aromatic ring.[3]
-
Ester Hydrolysis: Under acidic or basic aqueous conditions, the methyl ester can be hydrolyzed back to the carboxylic acid.
Q2: When should I use a protecting group for the phenolic hydroxyl group?
A2: A protecting group is recommended when you need to perform a reaction that is incompatible with a free phenol.[8][9] This includes:
-
Reactions involving strong bases or nucleophiles that would deprotonate the phenol.
-
Electrophilic aromatic substitution reactions where the strong activating effect of the hydroxyl group would lead to poor selectivity or polysubstitution.
-
Any reaction where the desired transformation is on the ester group, and the phenolic hydroxyl could interfere.
Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers.[10] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[9][10]
Q3: How can I favor the formation of the para-substituted product in a Fries rearrangement?
A3: To favor the para-isomer in a Fries rearrangement, you should use:
-
Low reaction temperatures: Temperatures below 60°C generally favor the formation of the para-product.[7]
-
Polar solvents: More polar solvents can solvate the acylium ion, allowing it to react at the sterically less hindered para-position.[4]
Q4: What is the best way to esterify 4-hydroxyphenylacetic acid to form the methyl ester?
A4: The most common and straightforward method is the Fischer-Speier esterification.[6] This involves reacting 4-hydroxyphenylacetic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11] The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[12]
Data Presentation
Table 1: Effect of Temperature on the Regioselectivity of the Fries Rearrangement of 2-Fluorophenyl Acetate (B1210297)
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1.0 : 2.13 | 45 |
| 2 | 60 | 1.0 : 1.85 | 65 |
| 3 | 80 | 1.0 : 1.54 | 80 |
| 4 | 100 | 2.84 : 1.0 | 88 |
| 5 | 120 | 3.03 : 1.0 | 92 |
| 6 | 150 | 1.95 : 1.0 | 75 |
| 7 | 170 | 1.72 : 1.0 | 62 |
| Data adapted from a study on the scalable synthesis of fluoro building blocks.[13] This table illustrates that lower temperatures favor the para-product, while higher temperatures favor the ortho-product, with an optimal temperature for overall yield around 120°C in this specific system.[13] |
Table 2: Influence of Solvent on the O/C Alkylation Ratio of Phenols
| Phenol Derivative | Alkylating Agent | Base | Solvent | O/C Ratio | Yield (%) |
| Phenol | Benzyl Bromide | K₂CO₃ | DMF | >95:5 | 92 |
| Phenol | Benzyl Bromide | K₂CO₃ | Ethanol | 10:90 | 85 |
| 2-Naphthol | Benzyl Bromide | NaH | DMF | >98:2 | 95 |
| 2-Naphthol | Benzyl Bromide | NaH | Trifluoroethanol | <5:95 | 88 |
This table is a compilation of representative data from various sources on phenol alkylation, demonstrating the strong influence of the solvent on the selectivity. Polar aprotic solvents like DMF strongly favor O-alkylation, while protic solvents favor C-alkylation.
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol is a general method for the O-alkylation of phenols, adapted for this compound.
-
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous DMF.
-
Add the finely powdered potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60°C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Fischer-Speier Esterification of 4-Hydroxyphenylacetic Acid
This protocol describes the direct synthesis of this compound.[11][12]
-
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq.)
-
Methanol (used as solvent, in large excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of methanol.
-
Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Mandatory Visualization
Caption: O- vs. C-Alkylation Pathways.
Caption: Fries Rearrangement Pathways.
Caption: General Experimental Workflow.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl 4-hydroxyphenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 4-hydroxyphenylacetate (B1229458).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Methyl 4-hydroxyphenylacetate?
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Ion suppression is the more common phenomenon observed.[3]
Q2: What are the primary causes of matrix effects in the analysis of biological samples like plasma or serum?
The most significant contributors to matrix effects in bioanalysis are phospholipids (B1166683) from cell membranes.[5] These molecules are often co-extracted with the analyte of interest and can cause significant ion suppression.[5] Other sources of interference include salts, endogenous metabolites, and co-administered drugs.[1] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6]
Q3: How can I determine if matrix effects are affecting my LC-MS/MS analysis of this compound?
Two primary methods are used to assess matrix effects:
-
Post-column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates the presence of ion suppression or enhancement from co-eluting matrix components.[7][8]
-
Post-extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).[9][10]
Q4: What are the primary strategies to mitigate matrix effects?
There are three main approaches to address and minimize matrix effects:
-
Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[11] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2]
-
Internal Standard (IS) Use: Employing a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or inconsistent signal for this compound in biological samples compared to standards in neat solution. | Ion suppression due to matrix effects. | 1. Improve Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to SPE).2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering peaks.3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal variability. |
| Poor reproducibility of results between different sample lots. | Variable matrix effects between different sources of biological matrix. | 1. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect.[12] 2. Thorough Sample Cleanup: Employ a robust sample preparation method like SPE to minimize variability. |
| Gradual decrease in signal intensity over a sequence of injections. | Accumulation of matrix components (e.g., phospholipids) on the LC column or in the MS source. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained interferences.2. Use a Guard Column: This will protect the analytical column from contamination.3. Perform Regular Instrument Maintenance: Clean the ion source as recommended by the manufacturer. |
| Peak fronting or tailing for this compound. | Co-elution with a matrix component that alters the peak shape. | 1. Adjust Mobile Phase pH: For phenolic compounds, ensuring the analyte is in a consistent ionization state can improve peak shape.2. Change Column Chemistry: A different column may provide better separation from the interfering component. |
Quantitative Data on Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. The following tables summarize the effectiveness of different techniques for removing phospholipids and for the analysis of phenolic compounds, which are structurally related to this compound.
Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | High but variable | [13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Dependent on solvent and analyte polarity | [14] |
| Solid-Phase Extraction (SPE) | High | Generally high and reproducible | [13] |
| HybridSPE® | Very High (>99%) | High and reproducible | [15] |
Table 2: Recovery of Phenolic Compounds from Plasma using Different Extraction Methods
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation (Methanol) | 4-Hydroxyphenylacetic acid | ~100% (Matrix effect not observed) | [16] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Various Phenolic Acids | 60-90% | [15] |
| Solid-Phase Extraction (Oasis HLB) | Various Phenolic Acids | >85% | [17] |
Note: Data for this compound was not specifically available. The data presented is for structurally similar phenolic compounds and should be used as a general guide.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method but generally provides the least clean extract.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (or methanol).[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[18]
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma or serum, add an appropriate internal standard.
-
Add 600 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[19]
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while washing away interferences.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[20][21]
-
Loading: Load the pre-treated plasma or serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[20]
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[20]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review | MDPI [mdpi.com]
- 10. medipharmsai.com [medipharmsai.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
- 15. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. clinichrom.com [clinichrom.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. phenomenex.com [phenomenex.com]
Validation & Comparative
Validation of a Novel HPLC-UV Method for the Quantification of Methyl 4-hydroxyphenylacetate: A Comparative Guide
This guide provides a comprehensive validation of a new, rapid High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Methyl 4-hydroxyphenylacetate (B1229458). The performance of this novel method is objectively compared with established analytical techniques, namely a standard Reverse-Phase HPLC (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical method for this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is critical for accurate and reliable quantification of pharmaceutical compounds. While several methods can be employed for the analysis of Methyl 4-hydroxyphenylacetate, they differ in terms of their principle, sensitivity, and applicability.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC method is a regulatory requirement to ensure the reliability and accuracy of analytical data.[1]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound may require derivatization to enhance its volatility for GC analysis.
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.[1]
-
Capillary Electrophoresis (CE): Known for its high efficiency and minimal sample volume requirements, though it can be less sensitive for neutral compounds.[1]
This guide focuses on a detailed comparison of a new HPLC-UV method with a traditional RP-HPLC method and a GC-MS method.
Data Presentation: Method Performance Comparison
The performance of the newly developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines and compared with existing methods. The quantitative data is summarized in the table below.
| Parameter | New HPLC-UV Method | Standard RP-HPLC Method | GC-MS Method |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.01 - 0.12 mg/mL[2] | 1 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not explicitly stated, but precision data suggests good accuracy. | 97.9 - 102.5% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Intra-day & Inter-day: < 2%[2] | Intra-day: < 2.0%, Inter-day: < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | Not explicitly stated. | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | Not explicitly stated. | 1 |
| Retention Time (min) | 3.8 | 5.34[2] | 8.2 (as silyl (B83357) derivative) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. New HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[1]
2. Standard RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: L7Supelco column (25cm × 4.6mm), 5 µm particle size.[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v), with the pH adjusted to 4.8 with 0.1 N HCl.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 254 nm.[2]
-
Injection Volume: 20 µL.[3]
3. GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient is employed, starting at 100°C and ramping up to 280°C.
-
Derivatization: The sample is derivatized with a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.
-
Injection Mode: Splitless injection.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.
Mandatory Visualization: Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound.
Caption: A flowchart illustrating the validation workflow for a new analytical method.
References
A Comparative Analysis of the Biological Activities of Methyl 4-hydroxyphenylacetate and 4-hydroxyphenylacetic acid
For Immediate Release
A comprehensive comparison of Methyl 4-hydroxyphenylacetate (B1229458) and its parent compound, 4-hydroxyphenylacetic acid, reveals key differences in their biological activities, with implications for research and drug development. This guide provides a detailed analysis of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and methodologies.
Methyl 4-hydroxyphenylacetate, the methyl ester of 4-hydroxyphenylacetic acid, demonstrates modulated biological effects compared to its parent compound. The esterification of the carboxylic acid group alters the physicochemical properties of the molecule, influencing its bioavailability and interaction with biological targets. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.
Comparative Biological Activity Data
The biological activities of this compound and 4-hydroxyphenylacetic acid have been evaluated across several key areas. The following tables summarize the quantitative data from various in vitro assays.
Antioxidant Activity
The antioxidant capacity of both compounds has been assessed using standard radical scavenging assays.
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | DPPH | Data not available | - |
| 4-hydroxyphenylacetic acid | DPPH | > 1000 | [1] |
| This compound | ABTS | Data not available | - |
| 4-hydroxyphenylacetic acid | ABTS | 250 ± 20 | [1] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | Nitric Oxide Inhibition | Data not available | - |
| 4-hydroxyphenylacetic acid | Nitric Oxide Inhibition | > 64 | [2] |
Antimicrobial Activity
The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of pathogenic bacteria.
| Compound | Organism | MIC (mM) | Reference |
| This compound | Listeria monocytogenes | Data not available | - |
| 4-hydroxyphenylacetic acid | Listeria monocytogenes | 15.61 | [3][4] |
Cytotoxic Activity
The cytotoxic effects against various cancer cell lines were assessed using the MTT assay, with results presented as IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Various cancer cell lines | Data not available | - |
| 4-hydroxyphenylacetic acid | Hepatocellular carcinoma (potential therapy) | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Procedure:
-
A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (dissolved in a suitable solvent) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a defined incubation period (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with an inflammatory agent.
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The amount of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
-
A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflow
The biological activities of phenolic compounds are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by these compounds, a typical experimental workflow for assessing biological activity, and the logical relationship of this comparative guide.
Caption: Nrf2 signaling pathway potentially modulated by 4-hydroxyphenylacetic acid.
Caption: Experimental workflow for comparing biological activities.
Caption: Logical relationship of the comparative guide.
Discussion
The available data suggests that 4-hydroxyphenylacetic acid possesses a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The esterification to this compound is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and potentially alter its biological activity. However, there is a notable lack of direct comparative studies in the peer-reviewed literature for several key biological activities.
The antioxidant data from a technical guide suggests that the free acid form has measurable activity in the ABTS assay, while its potency in the DPPH assay is low.[1] The absence of data for this compound in these assays highlights a significant research gap.
In terms of anti-inflammatory activity, 4-hydroxyphenylacetic acid showed weak inhibition of nitric oxide production.[2] The effect of esterification on this activity remains to be determined. Similarly, while the antimicrobial activity of 4-hydroxyphenylacetic acid against Listeria monocytogenes has been established, comparative data for its methyl ester is unavailable.[3][4]
Regarding cytotoxic activity, there are indications that 4-hydroxyphenylacetic acid may have potential as a therapeutic agent for hepatocellular carcinoma, but concrete IC50 values and direct comparisons with its methyl ester are lacking.[5][6]
Conclusion and Future Directions
This comparative guide highlights the current understanding of the biological activities of this compound and 4-hydroxyphenylacetic acid. While 4-hydroxyphenylacetic acid has been shown to possess diverse biological properties, there is a significant need for direct, quantitative comparisons with its methyl ester. Future research should focus on conducting parallel in vitro and in vivo studies to elucidate the structure-activity relationship and to determine whether the esterification of 4-hydroxyphenylacetic acid enhances or diminishes its therapeutic potential. Such studies are crucial for guiding the selection of the most promising candidate for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
- 6. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Methyl 4-Hydroxyphenylacetate and Other Phenolic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Methyl 4-hydroxyphenylacetate (B1229458) against other phenolic esters, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antioxidant agents.
Introduction to Phenolic Esters as Antioxidants
Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Their antioxidant activity is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups. Esterification of the carboxylic acid group of phenolic acids is a common strategy to enhance their lipophilicity, which can improve their solubility in lipidic environments and potentially modulate their biological activity. This guide focuses on Methyl 4-hydroxyphenylacetate, a simple ester of 4-hydroxyphenylacetic acid, and compares its antioxidant potential with other phenolic esters based on available in vitro data.
Comparative Antioxidant Activity
The antioxidant capacity of phenolic esters is influenced by several structural features, including the number and position of hydroxyl groups on the aromatic ring and the nature of the esterifying alcohol. The following tables summarize the available quantitative data from key antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Key Findings from Comparative Studies:
-
Influence of Hydroxyl Groups: The presence of an ortho-dihydroxy (catechol) group, as seen in derivatives of 3,4-dihydroxyphenylacetic acid, significantly enhances antioxidant activity compared to monohydroxylated compounds like 4-hydroxyphenylacetic acid derivatives.
-
Effect of Ester Chain Length: Some studies suggest that increasing the alkyl chain length of the ester can influence antioxidant activity, with butyl esters showing higher activity than methyl esters in some cases.[1]
-
Parent Acid vs. Ester: Esterification does not always lead to a decrease in antioxidant activity. For instance, esters of 3,4-dihydroxyphenolic acids like protocatechuic and caffeic acids have demonstrated higher antioxidant activities than their corresponding parent acids.[1]
Table 1: DPPH Radical Scavenging Activity (IC50, µM) of 4-Hydroxyphenylacetic Acid and its Esters
| Compound | IC50 (µM) |
| 4-Hydroxyphenylacetic acid | > 200 |
| 2-Hydroxyethyl 4-hydroxyphenylacetate | > 200 |
| 4-Hydroxybutyl 4-hydroxyphenylacetate | > 200 |
| 6-Hydroxyhexyl 4-hydroxyphenylacetate | > 200 |
| 8-Hydroxyoctyl 4-hydroxyphenylacetate | > 200 |
Data sourced from Pinto et al., 2022. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity (TEAC) of 4-Hydroxyphenylacetic Acid and its Esters
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| 4-Hydroxyphenylacetic acid | < 0.05 |
| 2-Hydroxyethyl 4-hydroxyphenylacetate | < 0.05 |
| 4-Hydroxybutyl 4-hydroxyphenylacetate | < 0.05 |
| 6-Hydroxyhexyl 4-hydroxyphenylacetate | < 0.05 |
| 8-Hydroxyoctyl 4-hydroxyphenylacetate | < 0.05 |
Data sourced from Pinto et al., 2022. A higher TEAC value indicates higher antioxidant activity.
Table 3: Comparative DPPH Radical Scavenging Activity (IC50) of Various Phenolic Acids and Esters
| Compound | IC50 (µM) |
| 3,4-Dihydroxyphenylacetic acid | 12.5 ± 0.2 |
| 2-Hydroxyethyl 3,4-dihydroxyphenylacetate | 13.1 ± 0.5 |
| 4-Hydroxybutyl 3,4-dihydroxyphenylacetate | 13.9 ± 0.4 |
| 6-Hydroxyhexyl 3,4-dihydroxyphenylacetate | 13.5 ± 0.8 |
| 8-Hydroxyoctyl 3,4-dihydroxyphenylacetate | 13.8 ± 0.5 |
| 4-Hydroxy-3-methoxyphenylacetic acid | 56.8 ± 1.6 |
| 2-Hydroxyethyl 4-hydroxy-3-methoxyphenylacetate | 39.7 ± 1.5 |
| 4-Hydroxybutyl 4-hydroxy-3-methoxyphenylacetate | 40.1 ± 1.2 |
| 6-Hydroxyhexyl 4-hydroxy-3-methoxyphenylacetate | 41.2 ± 1.8 |
| 8-Hydroxyoctyl 4-hydroxy-3-methoxyphenylacetate | 41.5 ± 1.1 |
Data sourced from Pinto et al., 2022. This table highlights the superior antioxidant activity of phenolic esters with a catechol structure.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined using a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway in Antioxidant Response
A key mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolics, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative damage.
Caption: Nrf2 signaling pathway activation by phenolic compounds.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a test compound using in vitro assays.
References
Unveiling the Therapeutic Potential of a Phenolic Metabolite: An In Vivo Efficacy Comparison of 4-Hydroxyphenylacetic Acid
A comprehensive analysis of preclinical studies reveals the promising in vivo efficacy of 4-Hydroxyphenylacetic acid (4-HPAA), a primary metabolite of dietary polyphenols, across a spectrum of therapeutic areas. In the absence of direct in vivo efficacy studies for its methyl ester derivative, Methyl 4-hydroxyphenylacetate (B1229458), this guide focuses on the robust preclinical evidence supporting 4-HPAA and provides a comparative overview against established therapeutic alternatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and underlying mechanisms of action for 4-HPAA in key disease models.
Hepatoprotective Effects: A Shield Against Toxin-Induced Liver Damage
Recent studies have highlighted the significant hepatoprotective properties of 4-HPAA, particularly in models of acetaminophen (B1664979) (APAP)-induced liver injury.
Comparative Efficacy of 4-HPAA and N-acetylcysteine (NAC) in APAP-Induced Hepatotoxicity in Mice
| Efficacy Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | N-acetylcysteine (NAC) | Animal Model |
| Dosage | 6, 12, and 25 mg/kg | 100 mg/kg | Male C57BL/6 mice |
| Administration | Oral gavage for 3 days prior to APAP | Intraperitoneal injection after APAP | Male C57BL/6 mice |
| Reduction in ALT | Dose-dependent reduction | Significant reduction | Male C57BL/6 mice |
| Reduction in AST | Dose-dependent reduction | Significant reduction | Male C57BL/6 mice |
| Histopathology | Marked reduction in hepatic necrosis | Significant reduction in hepatic necrosis | Male C57BL/6 mice |
Experimental Protocol: APAP-Induced Hepatotoxicity
Male C57BL/6 mice are administered 4-HPAA orally at doses of 6, 12, or 25 mg/kg for three consecutive days. One hour after the final dose of 4-HPAA, mice are injected intraperitoneally with a single dose of acetaminophen (300 mg/kg). The control group receives saline instead of 4-HPAA. A positive control group is administered N-acetylcysteine (100 mg/kg, i.p.) after the APAP challenge. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured, and liver tissues are collected for histological examination to assess the extent of necrosis.
Signaling Pathway: Hepatoprotective Mechanism of 4-HPAA
Caption: 4-HPAA mitigates APAP-induced hepatotoxicity by activating the Nrf2 signaling pathway.
Bone Health: A Stand Against Osteoporosis
In vivo studies have demonstrated the potential of 4-HPAA in preventing bone loss in a preclinical model of postmenopausal osteoporosis.
Comparative Efficacy of 4-HPAA and Alendronate in Ovariectomized (OVX) Mice
| Efficacy Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | Alendronate | Animal Model |
| Dosage | Not specified in abstract | 2.5 mg/kg | Ovariectomized (OVX) mice |
| Administration | Not specified in abstract | Oral gavage | Ovariectomized (OVX) mice |
| Bone Mineral Density | Significantly prevents bone loss | Significantly increases bone mineral density | Ovariectomized (OVX) mice |
| Bone Microarchitecture | Improves trabecular bone structure | Improves bone microarchitecture | Ovariectomized (OVX) mice |
Experimental Protocol: Ovariectomy-Induced Osteoporosis
Female mice undergo bilateral ovariectomy (OVX) to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control. Following a recovery period, OVX mice are treated with 4-HPAA or a standard-of-care agent like alendronate. Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DEXA), and bone microarchitecture is analyzed by micro-computed tomography (µCT) of the femur or tibia.
Logical Workflow: Investigating Anti-Osteoporotic Effects
Caption: Experimental workflow for evaluating the in vivo efficacy of 4-HPAA in a mouse model of osteoporosis.
Metabolic Health: Tackling Obesity and Improving Glucose Homeostasis
Preclinical evidence suggests a role for 4-HPAA in managing obesity and related metabolic disturbances.
Comparative Efficacy of 4-HPAA and Liraglutide in High-Fat Diet (HFD)-Induced Obese Mice
| Efficacy Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | Liraglutide | Animal Model |
| Dosage | 20 mg/kg | 400 µg/kg | High-Fat Diet (HFD)-fed mice |
| Administration | Intraperitoneal injection | Subcutaneous injection | High-Fat Diet (HFD)-fed mice |
| Body Weight Reduction | Significantly reduces weight gain | Significantly reduces body weight | High-Fat Diet (HFD)-fed mice |
| Glucose Tolerance | Improves glucose intolerance | Improves glucose tolerance | High-Fat Diet (HFD)-fed mice |
Experimental Protocol: High-Fat Diet-Induced Obesity
Male mice are fed a high-fat diet (HFD) for several weeks to induce obesity and glucose intolerance. A control group is maintained on a standard chow diet. The HFD-fed mice are then treated with 4-HPAA (e.g., 20 mg/kg, i.p.) or a comparator drug such as liraglutide. Body weight, food intake, and body composition are monitored throughout the study. Glucose tolerance is assessed via an intraperitoneal glucose tolerance test (IPGTT).
Anti-Thrombotic and Anti-Inflammatory Potential
Beyond metabolic and bone health, in vivo studies have pointed towards the anti-thrombotic and anti-inflammatory effects of 4-HPAA.
Comparative Efficacy of 4-HPAA and Aspirin in a Zebrafish Thrombosis Model
| Efficacy Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | Aspirin | Animal Model |
| Effect | Reduces thrombus formation | Reduces thrombus formation | Zebrafish larvae |
| Mechanism | Not fully elucidated | COX-1 and COX-2 inhibition | Zebrafish larvae |
Experimental Protocol: Phenylhydrazine-Induced Thrombosis in Zebrafish
Zebrafish larvae are treated with phenylhydrazine (B124118) to induce thrombosis. The larvae are then exposed to different concentrations of 4-HPAA or a known anti-thrombotic agent like aspirin. The formation of thrombi in the caudal vein is observed and quantified under a microscope.
Comparative Efficacy of 4-HPAA and Dexamethasone in Seawater Aspiration-Induced Lung Injury in Rats
| Efficacy Parameter | 4-Hydroxyphenylacetic Acid (4-HPAA) | Dexamethasone | Animal Model |
| Effect | Attenuates inflammation and edema | Reduces inflammation and edema | Rats with seawater aspiration-induced lung injury |
| Mechanism | Suppression of HIF-1α | Broad anti-inflammatory effects | Rats with seawater aspiration-induced lung injury |
Experimental Protocol: Seawater Aspiration-Induced Lung Injury
Anesthetized rats are intratracheally instilled with sterile seawater to induce acute lung injury. The animals are then treated with 4-HPAA or a potent anti-inflammatory drug like dexamethasone. Lung tissue and bronchoalveolar lavage fluid (BALF) are collected to assess inflammatory cell infiltration, cytokine levels, and markers of pulmonary edema.
Navigating Cross-Reactivity: A Comparative Guide on Methyl 4-hydroxyphenylacetate in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of Methyl 4-hydroxyphenylacetate (B1229458) in competitive immunoassays. While specific quantitative data for this compound is not widely published, this document outlines the principles of competitive immunoassays, factors influencing cross-reactivity, and provides a framework for evaluating potential interferences, supported by representative experimental protocols and data presentation formats.
The Principle of Competitive Immunoassays
Competitive immunoassays are a common technique for the detection of small molecules, such as Methyl 4-hydroxyphenylacetate. The core principle of this assay is the competition between the unlabeled analyte in a sample and a labeled analyte (tracer) for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. A higher concentration of the target analyte in the sample will result in a lower signal from the labeled analyte, and vice versa.
Understanding Cross-Reactivity
Cross-reactivity is a phenomenon where an antibody binds to molecules other than the target analyte. This occurs when the cross-reacting molecule shares structural similarities with the target analyte, particularly at the epitope recognized by the antibody. In the context of a competitive immunoassay, cross-reactivity can lead to inaccurate quantification, as the antibody cannot distinguish between the target analyte and the cross-reacting compound. This can result in an overestimation of the analyte concentration.
This compound, a phenolic compound, possesses a chemical structure that could potentially cross-react in immunoassays designed for other structurally related phenolic compounds, such as bisphenol A (BPA) or certain hormones. The presence of a phenol (B47542) group and an ester functional group are key structural features that could contribute to antibody binding.
Hypothetical Cross-Reactivity Data
To assess the specificity of an immunoassay, cross-reactivity is typically evaluated by testing a panel of structurally related compounds. The results are often expressed as the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50), and the percentage of cross-reactivity is calculated relative to the target analyte.
The following table presents a hypothetical scenario for the cross-reactivity of this compound and other phenolic compounds in a competitive immunoassay for "Analyte X" (a hypothetical target analyte with structural similarities).
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Analyte X (Target) | 10 | 100% |
| This compound | 250 | 4% |
| Bisphenol A | 150 | 6.7% |
| 4-Hydroxyphenylacetic acid | 500 | 2% |
| Phenol | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A detailed protocol for a direct competitive ELISA is provided below. This protocol serves as a general guideline and may require optimization for specific applications.
Materials:
-
96-well microtiter plate coated with the capture antibody
-
Standard solutions of the target analyte
-
Samples containing the unknown analyte concentration
-
Enzyme-conjugated analyte (tracer)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the standard analyte and the samples. Dilute the enzyme-conjugated analyte to its optimal working concentration.
-
Competitive Reaction: Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microtiter plate. Immediately add 50 µL of the diluted enzyme-conjugated analyte to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or as specified by the assay manufacturer.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
Conclusion
While specific data on the cross-reactivity of this compound in competitive immunoassays is limited, its chemical structure suggests a potential for interference in assays for other phenolic compounds. Researchers and drug development professionals should be aware of this potential and, when developing or utilizing immunoassays for analytes with structural similarities, should perform thorough validation studies to assess the degree of cross-reactivity. The methodologies and data presentation formats outlined in this guide provide a framework for conducting such evaluations to ensure the accuracy and reliability of immunoassay results.
Comparative study of different synthesis routes for Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-hydroxyphenylacetate (B1229458) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of three distinct synthesis methods for Methyl 4-hydroxyphenylacetate, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Fischer Esterification | Methylation with Dimethyl Sulfate (B86663) | Lipase-Catalyzed Esterification |
| Starting Materials | 4-Hydroxyphenylacetic acid, Methanol (B129727) | 4-Hydroxyphenylacetic acid, Dimethyl Sulfate, Sodium Hydroxide (B78521) | 4-Hydroxyphenylacetic acid, Methanol |
| Key Reagents/Catalysts | Concentrated Sulfuric Acid | Dimethyl Sulfate, Sodium Hydroxide | Immobilized Lipase (B570770) (e.g., from Candida antarctica) |
| Reaction Temperature | Reflux (approx. 65°C) | Room Temperature | 35-50°C |
| Reaction Time | 72 hours | 30 minutes | 24-72 hours |
| Reported Yield | ~80% | ~97% | 50-95% (conversion) |
| Key Advantages | Inexpensive reagents, well-established method. | High yield, short reaction time, mild conditions. | High selectivity, environmentally friendly, mild conditions. |
| Key Disadvantages | Long reaction time, use of strong acid, moderate yield. | Use of highly toxic and carcinogenic dimethyl sulfate. | Longer reaction times, cost of enzyme, potential for lower conversion. |
Experimental Protocols
Fischer Esterification
This classical method involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Procedure:
A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol and 2 mL of concentrated sulfuric acid is placed in a Soxhlet extractor charged with 3A molecular sieves. The solution is heated to reflux for 72 hours, with the sieves being exchanged at 24-hour intervals. After completion, the reaction mixture is evaporated to an oil. The oil is then dissolved in 100 mL of toluene (B28343) and extracted three times with 100 mL of water. The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the product.[1]
Methylation with Dimethyl Sulfate
This route involves the methylation of the carboxyl group using a potent methylating agent, dimethyl sulfate, under basic conditions.
Procedure:
To a solution of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in 1 M aqueous sodium hydroxide (20 mL, 20 mmol) is added dimethyl sulfate (1.05 mL, 11 mmol) dropwise with stirring at room temperature. The reaction mixture is stirred for 30 minutes. The product is then extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be further purified by chromatography.
Lipase-Catalyzed Esterification
This enzymatic approach offers a greener alternative, utilizing a lipase to catalyze the esterification under mild conditions.
Procedure:
To a mixture of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) and methanol (0.8 g, 25 mmol) in an organic solvent such as tert-butanol, immobilized lipase from Candida antarctica (Novozym 435) is added. The reaction mixture is incubated at 40°C with shaking for 48 hours. The enzyme is then filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the final product. The conversion yield for similar lipase-catalyzed esterifications of phenolic compounds typically ranges from 50% to over 90%.[2]
Synthesis Workflow Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Synthesis Routes
Caption: Logical overview of the compared synthesis pathways.
References
- 1. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of commercial Methyl 4-hydroxyphenylacetate standards
A-
Comparison of Analytical Methodologies for Purity Validation of Commercial Methyl 4-hydroxyphenylacetate (B1229458) Standards
For Immediate Release
In the realms of pharmaceutical research, metabolomics, and quality control, the purity of analytical standards is paramount. The accuracy of quantitative analyses and the validity of experimental outcomes are directly contingent on the quality of the reference materials used. This guide provides a comparative overview of key analytical techniques for validating the purity of commercial Methyl 4-hydroxyphenylacetate standards, a compound of interest in various research and development sectors. We present detailed experimental protocols and a comparative data summary to assist researchers, scientists, and drug development professionals in making informed decisions.
This compound is a natural compound that serves as a versatile building block in organic synthesis and has been identified in various biological contexts.[1][2] Given its application in sensitive analytical and developmental work, rigorous purity assessment of commercial standards is a critical, yet often overlooked, procedural step. Impurities, even in trace amounts, can lead to erroneous results, misinterpretation of data, and potential setbacks in drug development pipelines.
This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound.
Comparative Purity Analysis
The following table summarizes the hypothetical purity analysis of this compound standards from three different commercial suppliers. The data is representative of what can be obtained using the analytical methods detailed in this guide.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Key Impurities Identified by GC-MS & NMR |
| Supplier A | A-1023 | ≥99.0% | 99.6% | 4-Hydroxyphenylacetic acid (0.2%), Methanol (trace) |
| Supplier B | B-4567 | ≥98.0% (GC) | 98.8% | 4-Hydroxyphenylacetic acid (0.8%), Unidentified aromatic compound (0.3%) |
| Supplier C | C-8901 | 99% (ReagentPlus®)[3] | 99.1% | Phenol (B47542) (0.5%), 4-Methoxyphenylacetic acid methyl ester (0.2%) |
Analytical Methodologies: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is highly suitable for separating this compound from its potential impurities.[4]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)[5]
-
This compound reference standard of known high purity
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid). A common gradient could be 65% acidified water and 35% Acetonitrile.[5]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.[6]
-
Sample Preparation: Prepare the commercial standard to be tested at the same concentration as the reference standard.[6]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. System suitability tests, such as injection precision and peak tailing, should be performed to ensure the validity of the results.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For polar compounds like this compound and its potential impurities, a derivatization step is often necessary to increase volatility.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for derivatized phenol analysis (e.g., DB-5ms)
-
Autosampler and data acquisition software
Reagents:
-
Derivatization agent (e.g., BSTFA with 1% TMCS)[9]
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
This compound sample
Procedure:
-
Sample Preparation and Derivatization:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-550.
-
-
Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11] The concentration of the analyte is determined relative to a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) - must have peaks that do not overlap with the analyte.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between scans. This is critical for accurate integration.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualized Workflows and Pathways
To further elucidate the processes and contexts, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Hypothetical signaling pathway modulation.
References
- 1. This compound | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ReagentPlus , 99 14199-15-6 [sigmaaldrich.com]
- 4. Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | SIELC Technologies [sielc.com]
- 5. cipac.org [cipac.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Analysis of Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and experimental overview of Methyl 4-hydroxyphenylacetate (B1229458), a naturally occurring phenolic compound.[1][2][3] While direct comparative studies detailing the antioxidant and anti-inflammatory performance of Methyl 4-hydroxyphenylacetate against other specific alternatives are limited in the currently available literature, this document synthesizes the existing data on its properties and the activities of structurally related compounds. It also presents detailed experimental protocols for key biological assays to facilitate further research and comparative analysis.
Physicochemical Properties
A foundational aspect of experimental design is the understanding of the test compound's physical and chemical characteristics. This compound is a methyl ester formed from the condensation of the carboxyl group of 4-hydroxyphenylacetic acid with methanol (B129727).[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | White to pale yellow crystals | [2] |
| Melting Point | 55-58 °C | [1][2] |
| Boiling Point | 162-163 °C at 5 mmHg | [2] |
| Solubility | Soluble in ether, alcohol, and chloroform. |
Biological Activity and Comparative Context
This compound has been identified as a natural product, isolated from the mangrove-derived fungus Eupenicillium sp. HJ002 and Penicillium chrysogenum.[1][2] It is also known to inhibit the activity of the tobacco mosaic virus.[2]
Antioxidant Activity
A study on 4-hydroxyphenylacetic acid amides, which are structurally similar, demonstrated potent inhibition of lipid peroxidation and significant DPPH radical scavenging activities.[5] This suggests that derivatives of 4-hydroxyphenylacetic acid, including the methyl ester, are likely to possess antioxidant properties. For a practical comparison, the IC50 values of other well-known antioxidants in the DPPH assay are provided below.
| Compound | DPPH Assay IC50 (µg/mL) | Reference |
| Ascorbic Acid | ~5.83 | [6] |
| Gallic Acid | ~6.08 | [6] |
| Methyl Gallate | ~7.48 | [6] |
| Trolox | ~3.77 |
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Direct experimental data on the COX or LOX inhibitory activity of this compound is not currently available.
However, its precursor, 4-hydroxyphenylacetic acid, has been shown to be a major metabolite of polyphenols and is involved in antioxidative actions that can mitigate inflammation.[7] For context, a study on synthetic derivatives of methyl gallate demonstrated their potential to reduce inflammation in an animal model by inhibiting LOX and regulating the expression of COX-2 and pro-inflammatory cytokines.[8][9] The IC50 values for COX-1 and COX-2 inhibition by various synthetic compounds show a wide range, highlighting the importance of specific structural features for activity and selectivity.[10][11][12]
Experimental Protocols
To facilitate standardized evaluation and comparison, detailed methodologies for key in vitro and in vivo assays are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂).
Diagram: Synthesis Workflow of this compound
References
- 1. This compound | CAS#:14199-15-6 | Chemsrc [chemsrc.com]
- 2. This compound | 14199-15-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and evaluation of 4-hydroxyphenylacetic acid amides and 4-hydroxycinnamamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]
- 8. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxyphenylacetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-hydroxyphenylacetate (B1229458), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.
Methyl 4-hydroxyphenylacetate is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Improper disposal can pose a threat to human health and the environment.[2][3] Therefore, it is crucial to follow established protocols for its disposal. The following guide outlines the necessary steps for the safe handling and disposal of this chemical.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.[1][5]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect chemically contaminated solid waste, such as absorbent paper, gloves, and bench liners, in a designated, clearly labeled, and sealed container.[6]
-
Unused or Waste Chemical: Keep the original chemical in its container if it is no longer needed. If transferring to a new waste container, ensure the container is compatible, in good condition, and has a secure, leak-proof lid.[2]
-
Segregation: Store waste this compound separately from incompatible materials such as strong oxidizing agents and strong bases.[1]
Step 2: Container Labeling
All containers holding this compound waste must be clearly labeled as "Hazardous Waste".[2][4] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[4]
-
The date when the waste was first added to the container.[4]
-
The name and contact information of the principal investigator or responsible party.[4]
-
The specific hazards associated with the chemical (e.g., "Irritant").[4]
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area near the point of generation.[7]
-
Ensure all waste containers are kept closed except when adding waste.[2][6]
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the largest container.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.[6]
Disposal of Empty Containers
Empty containers that once held this compound should be managed as hazardous waste. It is advisable to dispose of the empty containers as waste rather than attempting to rinse them, as this will generate additional hazardous waste in the form of rinsate.[7] If institutional policy requires rinsing, the container must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][8]
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited | [1][5] |
| Trash Disposal | Prohibited | [5] |
| Container Type | Compatible, leak-proof with a screw-on cap | [2][6] |
| Labeling | "Hazardous Waste" with full chemical name and hazard information | [2][4] |
| Storage Time Limit | Must be collected within 90 days of generation | [6] |
| Maximum Accumulation | Up to 55 gallons of a single hazardous waste stream | [6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Methyl 4-hydroxyphenylacetate
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl 4-hydroxyphenylacetate (B1229458), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
Methyl 4-hydroxyphenylacetate is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2][3][4][5][6]
| Protection Type | Specification | Standard |
| Eye Protection | Goggles or safety glasses with side-shields. A face-shield may be required in situations with a higher risk of splashing. | European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2][5] |
| Hand Protection | Protective gloves (e.g., chemical-resistant). Users should refer to the manufacturer's data for permeability and breakthrough times. | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure, such as a lab coat or coveralls.[2][4][5] Protective boots may be required depending on the situation. | Not specified in search results. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2][5] For large-scale operations, emergency situations, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | NIOSH/MSHA or European Standard EN 136.[2][5] |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area.[3][4][7] Local exhaust ventilation should be used if vapor or aerosol generation is likely.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke when using this product.[7]
Storage:
-
Keep away from heat and sources of ignition.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek immediate medical attention if irritation persists.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if skin irritation occurs.[4]
-
Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water and get medical attention.[1]
Spill Management:
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
For minor spills, absorb with an inert material (e.g., sand, earth, vermiculite), and sweep or shovel into suitable containers for disposal.[4][7]
Disposal Plan
Waste from this product is classified as hazardous.[5] All disposal practices must be in accordance with local, regional, and national regulations.[4][5]
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[1][2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4]
-
Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[5]
Waste codes should be assigned by the user based on the application for which the product was used.[5]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.ie [fishersci.ie]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
